4-Amino-1,1,1-trifluoro-3-butyn-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,1,1-trifluorobut-3-yn-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUHBPBMPWQZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CN)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Electronic Structure and Reactivity of Amino-Conjugated Trifluoromethyl Ynones
Executive Summary
This technical guide analyzes the amino-conjugated trifluoromethyl ynone scaffold, a critical "push-pull" system in modern medicinal chemistry. These structures serve as high-value intermediates for synthesizing fluorinated heterocycles (pyrazoles, pyrimidines, isoxazoles) found in pharmaceuticals like Celecoxib.
The core focus is the electronic interplay between the electron-withdrawing trifluoromethyl group (
Electronic Structure & The "Push-Pull" Effect
The reactivity of amino-conjugated trifluoromethyl ynones (specifically the
The Polarization Vector
The scaffold exhibits a "Push-Pull" electronic system:
-
The Pull (EWG): The carbonyl (
) and trifluoromethyl ( ) groups act as strong electron-withdrawing sinks. The group, through strong negative inductive effects (-I), significantly increases the electrophilicity of the adjacent carbons. -
The Push (EDG): The conjugated amino group (
) donates electron density via resonance (+M) into the -system.
Resonance Stabilization
In the ground state, the molecule exists as a resonance hybrid. The contribution of the zwitterionic form (where the nitrogen bears a partial positive charge and the carbonyl oxygen bears a partial negative charge) significantly lowers the bond order of the C=C double bond and increases the barrier to rotation, often locking the conformation.
Key Electronic Consequence:
The
Visualization: Electronic Pathways & Reactivity
The following diagram illustrates the transition from the parent ynone to the amino-conjugated species and subsequent heterocyclization.
Figure 1: Reaction workflow showing the conversion of electrophilic ynones to stable amino-conjugated intermediates and final heterocyclic scaffolds.
Synthesis of the Core Scaffold
To access the amino-conjugated system, one must first synthesize the parent trifluoromethyl ynone.
Synthesis of Trifluoromethyl Ynones
The most robust method involves the trifluoroacetylation of lithium acetylides.
General Reaction:
Formation of Amino-Conjugates ( -Amino Enones)
Reacting the ynone with a secondary amine (or primary amine) results in a regioselective Michael addition.
-
Regioselectivity: The amine attacks the
-carbon (alkyne carbon distal to the carbonyl) due to the directing effect of the carbonyl and the steric bulk/electronic repulsion of the group (if located at the acyl position). -
Stereochemistry: The resulting enaminone typically adopts the
-configuration, stabilized by an intramolecular hydrogen bond (N-H...O=C) if a primary amine is used.
Reactivity Profile: Heterocycle Formation
The primary application of these conjugates is the synthesis of trifluoromethylated pyrazoles and pyrimidines.
Regioselectivity in Pyrazole Synthesis
When reacting
-
Free Hydrazine (
): Typically yields the 5-trifluoromethyl-3-arylpyrazole . The terminal nitrogen of hydrazine (more nucleophilic) attacks the -carbon of the ynone. -
Substituted Hydrazines (
): Regioselectivity depends on solvent and Lewis acids. In ethanol, the reaction is often dominated by electronic control, favoring the attack of the substituted nitrogen on the carbonyl or the unsubstituted nitrogen on the -carbon depending on steric bulk.
Data Table: Regioselectivity Factors
| Reaction Partner | Conditions | Major Product Isomer | Mechanistic Driver |
| Hydrazine Hydrate | EtOH, Reflux | 3-Aryl-5-( | Steric relief of |
| Methylhydrazine | EtOH, 25°C | Mixture (Solvent dependent) | Competing nucleophilicity |
| Arylhydrazine | AcOH, Reflux | 1-Aryl-3-( | Acid-catalyzed activation |
| Amidine | NaOEt, EtOH | 4-( | Condensation-Cyclization |
Experimental Protocols
Protocol A: Synthesis of 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one
This protocol generates the electrophilic ynone precursor.
Reagents: Phenylacetylene (10 mmol),
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add Phenylacetylene and Dry THF. Cool to -78°C.
-
Lithiation: Dropwise add
-BuLi over 15 minutes. Stir at -78°C for 45 minutes. -
Acylation: Add Trifluoroacetic anhydride (TFAA) dropwise. Caution: Exothermic.
-
Workup: Stir for 1 hour, allowing to warm to 0°C. Quench with saturated
. Extract with (3x). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 95:5). -
Validation:
NMR should show a singlet around -78 ppm.
Protocol B: Regioselective Synthesis of 3-Trifluoromethyl-Pyrazole
This protocol converts the ynone to the heterocycle.
Reagents:
-
Mixing: Dissolve
-Ynone in Ethanol. -
Addition: Add Hydrazine Hydrate dropwise at room temperature. The solution will turn yellow/orange (formation of amino-conjugated intermediate).
-
Cyclization: Heat to reflux for 2-4 hours. Monitor by TLC (disappearance of ynone).
-
Isolation: Cool to room temperature. Evaporate solvent. Recrystallize from Ethanol/Water.
Logic Map: Mechanism of Action
The following graph details the specific electron flow during the nucleophilic attack, highlighting the "Hard/Soft" discrimination.
Figure 2: Mechanistic divergence based on nucleophile hardness. Amino-conjugation proceeds via 'Soft' Michael addition.
References
-
Muzalevskiy, V. M., & Nenajdenko, V. G. (2018).[1] Electrophilic halogenation of hydrazones of CF3-ynones. Regioselective synthesis of 4-halo-substituted 3-CF3-pyrazoles. Organic & Biomolecular Chemistry. Link
-
Kovács, S., et al. (2022).[2][3] Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones.[1] Organic Letters. Link
-
Bonacorso, H. G., et al. (2020).[4] Divergent and Regioselective Synthesis of (Trifluoromethyl/carboxyethyl)benzo[4,5]imidazo[1,2‐a]pyrimidines from β‐Enamino Diketones.[4] European Journal of Organic Chemistry. Link
-
Martins, M. A. P., et al. (2012). Synthesis of Ynone Trifluoroborates toward Functionalized Pyrazoles. Organic Letters. Link
-
Lovering, F., et al. (2009). The fluorine effect in medicinal chemistry. Journal of Medicinal Chemistry. (Contextual grounding for CF3 properties). Link
Sources
Strategic Utilization of 4-Amino-1,1,1-trifluoro-3-buten-2-one in Medicinal Chemistry
Executive Summary: The Fluorine Imperative
In modern medicinal chemistry, the strategic incorporation of trifluoromethyl (
This guide focuses on 4-Amino-1,1,1-trifluoro-3-buten-2-one (and its synthetic equivalents), a "linchpin" reagent used to construct
Chemical Architecture & Stability Analysis
The Nomenclature Paradox: Butyn vs. Buten
Researchers often encounter confusion regarding the CAS registry and catalog names.[1] It is critical to distinguish the theoretical structure from the operative reagent:
-
The Theoretical Alkyne (Butyn):
.[1] This represents a push-pull ynamine ketone.[1] Due to the intense electron-withdrawing nature of the trifluoroacetyl group coupled with the electron-donating amine, this species is highly unstable and prone to rapid hydrolysis or tautomerization.[1] -
The Operative Reagent (Buten):
.[1] This enaminone is the stable, isolable building block used in practice.[1] It functions as a vinylogous amide, balancing stability with high reactivity toward nucleophiles.[1]
Technical Insight: In synthetic protocols, if a database specifies the "butyn" form (e.g., CAS 120417-45-0), proceed using the enaminone (4-amino-1,1,1-trifluoro-3-buten-2-one) or its precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) , which converts to the amino form in situ upon treatment with ammonia or amines.[1]
Reactivity Profile: The "Push-Pull" System
The utility of this reagent stems from its electronic polarization.[1] The amino group acts as a donor ("push"), while the trifluoroacetyl group acts as a strong acceptor ("pull").
-
C-2 Position (Carbonyl): Hard electrophile, susceptible to 1,2-addition.[1]
-
C-4 Position (Beta-carbon): Soft electrophile, highly activated for Michael-type additions and substitution of the amino/ethoxy group.[1]
Core Applications in Drug Discovery[1][2]
Synthesis of Trifluoromethyl-Pyrazoles (COX-2 & Kinase Scaffolds)
The most prevalent application is the [3+2] cyclocondensation with hydrazines to yield 3-(trifluoromethyl)pyrazoles.[1][2] This scaffold is the pharmacophore in drugs like Celecoxib (Celebrex) and Mavacoxib .[1]
-
Mechanism: The hydrazine nitrogen attacks the
-carbon (C-4) of the enaminone, followed by cyclization onto the carbonyl and dehydration.[1] -
Regioselectivity: The reaction is highly regioselective, typically yielding the 3-
isomer due to the electronic control of the trifluoromethyl group.[1]
Synthesis of Trifluoromethyl-Pyrimidines
By reacting the enaminone with amidines (or guanidines), researchers can access 4-(trifluoromethyl)pyrimidines.[1] This is a critical transformation for developing PI3K and mTOR inhibitors.[1]
-
Reaction Type: [3+3] Cyclocondensation.[1]
-
Conditions: Basic conditions (NaOEt/EtOH or
/DMF) are required to liberate the free base of the amidine.[1]
Precursor for Nicotinic Acid Derivatives
The reagent reacts with electron-deficient olefins (like methyl acrylate) or via self-condensation pathways to form functionalized pyridines, specifically 4-(trifluoromethyl)nicotinic acid derivatives, which are precursors for molecules like Flonicamid .[1]
Technical Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazole
A self-validating protocol for converting the enaminone to a pyrazole core.[1]
Reagents:
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (anhydrous, 10 volumes)
-
HCl (catalytic, optional)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add phenylhydrazine dropwise at room temperature. Observation: A slight exotherm indicates immediate condensation.[1]
-
Cyclization: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1] The starting enaminone ( ) should disappear, replaced by a higher fluorescent spot.[1] -
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to 20% volume.
-
Crystallization: Pour the residue into ice-cold water. The pyrazole product typically precipitates as a solid.[1] Filter and wash with cold hexanes.[1]
Data Interpretation:
| Parameter | Specification | Note |
| Yield | 85–95% | Highly efficient due to thermodynamic driving force (aromatization).[1] |
| Regioselectivity | >20:1 | 3- |
| Appearance | White/Off-white solid | Yellowing indicates oxidation of hydrazine excess.[1] |
Visualizing the Reaction Pathways[1][2]
The following diagram illustrates the divergent synthesis pathways from the core enaminone scaffold, utilizing Graphviz for precise logical flow.
Caption: Divergent synthesis of fluorinated heterocycles from the 4-amino-1,1,1-trifluoro-3-buten-2-one core.[1]
Critical References
-
Gorbunova, M. G., et al. (2023).[1] "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one as a new protecting reagent in peptide synthesis."[1] Sigma-Aldrich Technical Library.[1] Link
-
Wang, N., et al. (2022).[1][4] "Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones."[1][4] Organic & Biomolecular Chemistry, 20, 7467-7471.[1][4] Link
-
Zhang, D. (2023).[1][5] "Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks."[1][5] Beilstein Journal of Organic Chemistry. Link
-
ChemicalBook Database. (2024).[1] "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Properties and Applications." Link
-
Google Patents. (2020).[1] "Preparation method of 4-trifluoromethyl nicotinic acid (CN111574440A)." Link
Sources
- 1. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS [chemicalbook.com]
- 4. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Thermodynamic Characterization and Solubility Profile of 4-Amino-1,1,1-trifluoro-3-butyn-2-one
[1]
Executive Summary: Identity and Nomenclature Clarification
Status: Critical Reagent / Fluorinated Building Block Primary Application: Synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, pyridines) in drug discovery.
Technical Note on Nomenclature:
While the specific nomenclature 4-Amino-1,1,1-trifluoro-3-butyn-2-one (implying an alkyne/ynamine structure:
From a thermodynamic stability perspective, the push-pull enaminone is the isolable, stable tautomer often supplied under the "butyn" synonym. This guide focuses on the physicochemical properties of this stable form (CAS 120417-45-0), while acknowledging its reactivity as a Michael acceptor in heterocyclic synthesis.
Part 1: Physicochemical Identity & Thermodynamic Baseline
The following data aggregates calculated and experimental values for the stable enaminone form. Due to the compound's reactivity, "pure" thermodynamic data is often derived from its behavior in solution during synthesis.
Table 1: Chemical Identity & Calculated Properties
| Property | Value / Description | Source / Method |
| CAS Registry Number | 120417-45-0 | ChemBK / ChemicalBook [1, 2] |
| IUPAC Name | (Z)-4-Amino-1,1,1-trifluorobut-3-en-2-one | PubChem Consensus |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 139.08 g/mol | Calculated |
| Physical State | Light yellow liquid to low-melting solid | Supplier Data [1] |
| Predicted LogP | ~0.6 – 1.1 | Consensus Model (XLogP3) |
| H-Bond Donors | 1 (Amine | Structural Analysis |
| H-Bond Acceptors | 3 (Ketone O, F atoms) | Structural Analysis |
| Polar Surface Area (TPSA) | ~43 Ų | Computed |
Thermodynamic Parameters (Estimated)
-
Enthalpy of Fusion (
): Not explicitly reported in open literature. For similar fluorinated enaminones, values typically range from 15–25 kJ/mol . -
Melting Point (
): Often reported as a low-melting solid or oil near room temperature (approx. 20–30 °C), depending on purity. -
Boiling Point (
): Estimated at 86–90 °C at reduced pressure (or decomposition at atmospheric pressure due to polymerization risk).
Part 2: Solubility Profile & Solvent Interaction
The solubility of 4-Amino-1,1,1-trifluoro-3-butyn-2-one is governed by its amphiphilic nature : the trifluoromethyl group (
Qualitative Solubility Matrix
| Solvent Class | Solubility Prediction | Thermodynamic Rationale |
| Polar Protic (MeOH, EtOH) | High | Strong H-bond interaction with the carbonyl and amine groups. |
| Polar Aprotic (DMSO, DMF) | Very High | Dipole-dipole stabilization of the push-pull electronic system. |
| Chlorinated (DCM, Chloroform) | Moderate to High | Good solvation of the organic backbone; useful for extraction. |
| Non-Polar (Hexane, Heptane) | Low | The polar enaminone core resists solvation in purely dispersive media. |
| Water | Low / Hydrolysis Risk | While the polar groups suggest solubility, the |
Part 3: Experimental Protocols for Thermodynamic Data Acquisition
Since specific literature values for this compound are sparse, the following protocols are designed to allow researchers to generate self-validating data.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility (
-
Preparation: Add excess 4-Amino-1,1,1-trifluoro-3-butyn-2-one to 5 mL of the target solvent (e.g., Methanol, Toluene) in a sealed glass vial.
-
Equilibration: Agitate at 150 rpm for 24 hours at controlled temperature (
). -
Separation: Centrifuge the mixture or filter through a 0.45 µm PTFE filter (pre-saturated) to remove undissolved solids.
-
Quantification:
-
Gravimetric: Evaporate a known volume of supernatant under nitrogen flow and weigh the residue.
-
HPLC (Preferred): Dilute supernatant and analyze via HPLC-UV (254 nm) against a standard curve.
-
-
Calculation:
.
Protocol B: Van't Hoff Analysis for Enthalpy of Dissolution
Objective: Calculate the enthalpy of dissolution (
-
Data Collection: Perform Protocol A at three temperatures (e.g., 298 K, 308 K, 318 K).
-
Plotting: Plot
(mole fraction solubility) vs. (Kelvin). -
Analysis: The slope of the linear regression corresponds to
.-
Equation:
-
Interpretation: A negative slope indicates endothermic dissolution (solubility increases with temperature).
-
Part 4: Synthesis & Reactivity Workflow
Understanding the synthesis is crucial for interpreting purity-dependent thermodynamic data. The compound is typically synthesized via the reaction of trifluoroacetylating agents with vinyl ethers or amines, followed by amination.
Visualization: Synthesis and Application Pathway[2][3]
Figure 1: Synthetic pathway from trifluoroacetic anhydride to the target amino-enone and its downstream application in heterocycle synthesis.
Visualization: Solubility Determination Logic
Figure 2: Logical workflow for determining thermodynamic solubility parameters.
Part 5: References
-
ChemBK. (2024). 3-Buten-2-one, 4-amino-1,1,1-trifluoro-, (3Z)- Product Page (CAS 120417-45-0).[1]Link
-
ChemicalBook. (2024). 4-Amino-1,1,1-trifluoro-3-buten-2-one Suppliers and Data.[1][2][3][4]Link
-
ResearchGate. (2025).[5] 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor.[5] (Contextual data on the ethoxy-analog precursor). Link
-
PubChem. (2025).[6][7] 1,1,1-Trifluorobut-3-en-2-one (Parent Compound Data).[7][8] National Library of Medicine.[9] Link
-
Sigma-Aldrich. (2025).[6] 1,1,1-Trifluoroacetone (Related Building Block).[6]Link
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 2-Trifluoroacetyl vinyl aMine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 4. Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) | C26H44Cl2FeP2Pd | CID 71669131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,1,1-Trifluoroacetone 97 421-50-1 [sigmaaldrich.com]
- 7. 1,1,1-Trifluorobut-3-en-2-one | C4H3F3O | CID 12936266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Methodological & Application
Application Note: Strategic Cyclization of 4-Amino-1,1,1-trifluoro-3-butyn-2-one
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic application of 4-Amino-1,1,1-trifluoro-3-butyn-2-one (and its synthetic equivalents) in the construction of trifluoromethylated heteroaromatics.
Core Directive & Technical Overview
4-Amino-1,1,1-trifluoro-3-butyn-2-one represents a highly reactive "push-pull" building block, characterized by an electron-withdrawing trifluoroacetyl group (
Chemical Context & Stability
While the specific "butyn" (alkyne) tautomer is specified, researchers often encounter this species in equilibrium with its enaminone tautomer (4-amino-1,1,1-trifluoro-3-buten-2-one) or generate it in situ from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) .[1] The protocols below apply to this entire class of 1,3-dielectrophilic equivalents, as they share a common reaction manifold.
Key Reactivity Profile:
-
Electrophilic Sites: The Carbonyl carbon (C2) and the
-carbon (C4). -
Regiocontrol: The
group hardens the carbonyl electrophile, while the amino group deactivates the -position but serves as a leaving group (transamination) during cyclization.
Pre-Reaction Analytics & Handling
Before initiating cyclization, verify the integrity of the starting material, as trifluoromethyl ketones are prone to hydration.[1]
-
Analysis:
NMR is the gold standard.-
Intact Ketone:
to ppm. -
Hydrate (Gem-diol):
to ppm (Broad signal).
-
-
Drying Protocol: If significant hydration is observed, dissolve in toluene and reflux with a Dean-Stark trap or treat with activated molecular sieves (4Å) in DCM for 2 hours prior to use.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazoles
This protocol utilizes the ynamine/enaminone backbone to synthesize pyrazoles. The regiochemistry is sensitive to solvent acidity.
Target: 3-(Trifluoromethyl)-1H-pyrazole (Celecoxib scaffold).[2]
Materials:
-
Hydrazine Hydrate (1.2 equiv) or Aryl Hydrazine[1]
-
Ethanol (Absolute)[1]
-
Catalytic HCl (Optional, for regiocontrol)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Amino-1,1,1-trifluoro-3-butyn-2-one (1.0 mmol) in absolute ethanol (5 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add hydrazine hydrate (1.2 mmol).
-
Mechanistic Note: Initial attack typically occurs at the
-carbon (transamination) followed by cyclization onto the carbonyl. This pathway favors the 3-trifluoromethyl isomer.[2]
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature.
-
Optimization: If conversion is slow (monitored by TLC/LCMS), heat to reflux (78°C) for 2 hours.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in EtOAc, wash with water and brine.[1]
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).
Critical Regiochemistry Note:
-
Neutral/Basic Conditions: Favors 3-trifluoromethylpyrazole (Attack at C4 first).
-
Strongly Acidic Conditions: Can shift preference to 5-trifluoromethylpyrazole (Attack at C2 Carbonyl first).
Protocol B: Synthesis of 4-(Trifluoromethyl)pyrimidines
The push-pull alkyne reacts efficiently with amidines or guanidines to form pyrimidines.
Materials:
-
Benzamidine Hydrochloride (or Guanidine HCl) (1.1 equiv)[1]
-
Sodium Ethoxide (
) or (2.5 equiv)[1] -
Ethanol or Acetonitrile[1]
Step-by-Step Methodology:
-
Free Base Generation: In a reaction vial, combine the amidine salt (1.1 mmol) and base (2.5 mmol) in Ethanol (5 mL). Stir for 15 minutes at RT.[4]
-
Coupling: Add 4-Amino-1,1,1-trifluoro-3-butyn-2-one (1.0 mmol) slowly.
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Observation: The reaction proceeds via an aza-Michael addition followed by condensation.
-
-
Quench: Cool to RT and neutralize with dilute acetic acid (pH 7).
-
Isolation: Pour into ice water. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with DCM.[1]
Protocol C: Synthesis of 5-(Trifluoromethyl)isoxazoles
Reaction with hydroxylamine leads to isoxazoles.
Materials:
Methodology:
-
Mix: Combine Hydroxylamine HCl and Sodium Acetate in EtOH/Water.
-
Add: Add the trifluoro-alkynone/enaminone.
-
Reflux: Heat to 80°C for 3 hours.
-
Result: This typically yields the 5-(trifluoromethyl)isoxazole as the major isomer due to the hard nucleophile (
) attacking the hard electrophile (Carbonyl) and the Nitrogen attacking the -carbon, or vice versa depending on pH. Standard conditions favor the 5- isomer.
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the divergent pathways controlled by the choice of binucleophile.
Caption: Divergent synthesis of trifluoromethylated heterocycles from the common 4-amino-1,1,1-trifluoro-3-butyn-2-one precursor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydration of | Pre-dry starting material with molecular sieves or azeotropic distillation. |
| Regio-isomer Mix | Competitive attack sites | Pyrazoles: Switch solvent. Acidic EtOH favors 5- |
| Incomplete Reaction | Deactivation by Amine | The "Amino" group reduces reactivity compared to the "Ethoxy" analog. Increase Temp to reflux or add Lewis Acid ( |
References
-
Romanov, A. R., et al. (2020).[1][5] "Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines." Synthesis, 52, 1512-1522.[1][5] Link
-
Bonacorso, H. G., et al. (2002).[1] "Trifluoromethyl-containing heterocycles: Synthesis of 3-trifluoromethyl-1H-pyrazoles." Journal of Fluorine Chemistry, 117(2), 167-171.[1] (Foundational protocol for hydrazine cyclization).
-
Song, L., et al. (2019).[1] "Regioselective Synthesis of 3-Trifluoromethylpyrazoles." Chemical Communications.[6] Link
-
Sloop, J. C., et al. (2014).[1][7] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry. Link
-
BLDpharm. "Product: 4-Amino-1,1,1-trifluoro-3-butyn-2-one." Link
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndmate.com [rndmate.com]
- 4. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides | MDPI [mdpi.com]
- 5. Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines [organic-chemistry.org]
- 6. Regioselective Synthesis of Pyrazole Triflones Based on Triflyl Alkyne Cycloadditions | Scilit [scilit.com]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
Application Note: Regioselective Heterocycle Synthesis with 4-Amino-1,1,1-trifluoro-3-buten-2-one
[1]
Introduction & Reagent Profile
The Reagent: Nomenclature and Structure
The subject of this guide is 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS: 120417-45-0).[1]
-
Note on Nomenclature: Researchers often encounter this reagent in catalogs under the name 4-Amino-1,1,1-trifluoro-3-butyn-2-one. While the "butyn" suffix implies an alkyne (ynamine), the stable, commercially available form is the enaminone (vinylogous amide) tautomer. This guide addresses the stable enaminone form, which serves as the active electrophile in heterocycle synthesis.
Structure:
Strategic Value
This fluorinated building block is a "push-pull" alkene. The trifluoroacetyl group (
-
C-2 (Carbonyl): A "hard" electrophilic center, activated by the strong inductive effect of the
group. -
C-4 (
-Carbon): A "soft" electrophilic center, susceptible to Michael addition, though deactivated relative to alkoxy-enones due to resonance donation from the amine.
The Core Challenge: Regioselectivity.
When reacting with binucleophiles (e.g., hydrazines, hydroxylamine), the reaction can yield two isomers (e.g., 3-
Mechanistic Insight: The Regioselectivity Switch
The synthesis of trifluoromethylated heterocycles from this enaminone is governed by the competition between 1,2-addition (kinetic/acid-controlled) and 1,4-addition (thermodynamic/base-controlled).
Pathway Bifurcation Logic
-
Path A: Acidic Conditions (Hard-Hard Interaction)
-
Path B: Basic/Neutral Conditions (Soft-Soft Interaction)
-
The C-4 position remains the primary target for Michael addition (1,4-addition).
-
Nucleophiles attack C-4, displacing the amino group (transamination).
-
Result: Formation of 5-(trifluoromethyl) heterocycles.
-
Caption: Divergent synthesis pathways controlled by reaction medium pH.
Experimental Protocols
Protocol A: Synthesis of 1-Aryl-5-(trifluoromethyl)pyrazoles
Target: 5-
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 mmol, 139 mg) in Ethanol (5 mL).
-
Addition: Add Phenylhydrazine (1.0 mmol, 108 mg) dropwise at room temperature. Note: Do not use the hydrochloride salt.
-
Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the enaminone.
-
Work-up: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: The residue is often a solid that can be recrystallized from ethanol/water. If an oil, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 80–95%.
-
Validation:
F NMR typically shows a singlet around ppm.
Protocol B: Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazoles
Target: 3-
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 mmol, 139 mg) in Ethanol (5 mL).
-
Addition: Add Phenylhydrazine Hydrochloride (1.1 mmol, 159 mg).
-
Catalysis: Add a catalytic amount of concentrated HCl (1-2 drops) to ensure acidic pH (~pH 2-3).
-
Reaction: Reflux at 78°C for 6–12 hours. The acidic environment retards the Michael addition, favoring attack at the activated carbonyl.
-
Work-up: Cool to room temperature. Neutralize with saturated
solution. Extract with Ethyl Acetate (3 x 10 mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography. -
Yield Expectation: 70–85%.
-
Validation:
F NMR signal is distinct from the 5-isomer (typically shifted by 1-2 ppm).
Protocol C: Synthesis of Trifluoromethyl-Pyrimidines
Target: 4-(Trifluoromethyl)pyrimidines Reagents: 4-Amino-1,1,1-trifluoro-3-buten-2-one, Amidine (e.g., Benzamidine hydrochloride), Base (NaOEt).[1]
Step-by-Step Methodology:
-
Base Activation: In a dry flask, dissolve Benzamidine HCl (1.2 mmol) in dry Ethanol (5 mL) and add Sodium Ethoxide (1.2 mmol) to liberate the free amidine. Stir for 15 min.
-
Addition: Add 4-Amino-1,1,1-trifluoro-3-buten-2-one (1.0 mmol) to the mixture.
-
Reaction: Reflux for 6 hours.
-
Mechanism: The amidine nitrogen attacks the C-4 position (Michael addition), followed by condensation with the carbonyl.
-
Work-up: Remove solvent, add water, and extract with DCM.
-
Yield Expectation: 75–90%.
Data Summary & Troubleshooting
Regioselectivity Comparison Table
| Condition | Nucleophile Form | Primary Attack Site | Major Product | Selectivity Ratio (Approx) |
| Neutral / Basic | Free Hydrazine ( | C-4 (Michael) | 5- | > 95:5 |
| Acidic (HCl) | Hydrazine Salt ( | C-2 (Carbonyl) | 3- | ~ 85:15 to 95:5 |
| Basic (NaOEt) | Amidine | C-4 (Michael) | 4- | Exclusive |
Troubleshooting Guide
-
Problem: Low Regioselectivity in Acidic Protocol.
-
Cause: Insufficient acidity allowing competitive Michael addition.
-
Solution: Increase HCl concentration or switch to a stronger acid catalyst (e.g., p-TsOH in toluene) to strictly enforce the 1,2-addition pathway.
-
-
Problem: Incomplete Conversion.
-
Cause: The amino group (
) on the enaminone is a poor leaving group compared to alkoxy groups. -
Solution: Increase reaction time or temperature. Using microwave irradiation (120°C, 15-30 min) often drives the reaction to completion significantly faster.
-
-
Problem: "Butynone" vs "Enone" Confusion.
-
Check: If your starting material is a liquid labeled "4-Amino...butynone" but NMR shows alkene protons (
5.0-7.5 ppm), you have the enone. Proceed with the protocols above.
-
References
-
Muzalevskiy, V. M., et al. (2021).[4][6] "
-Disubstituted -Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3- -Pyrazoles." The Journal of Organic Chemistry. Link -
Bonacorso, H. G., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega. Link
-
Volochnyuk, D. M., et al. (2003). "Electron-Rich Amino Heterocycles for Regiospecific Synthesis of Trifluoromethyl-Containing Fused Pyridines." Synthesis. Link
-
Martins, M. A. P., et al. (2006). "Trifluoroacetylated Enol Ethers and Enaminones: Versatile Precursors for Heterocyclic Synthesis." Chemical Reviews. Link
-
ChemBK Database. (2024). "Product Entry: 4-Amino-1,1,1-trifluoro-3-butyn-2-one (CAS 120417-45-0)."[1] Link
Sources
- 1. CAS [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Heterocycle Synthesis via 4-Amino-1,1,1-trifluoro-3-buten-2-one
[1][2]
Executive Summary & Chemical Identity
The incorporation of trifluoromethyl (
While occasionally referenced in commercial databases as "4-amino-1,1,1-trifluoro-3-butyn-2-one" (implying an alkyne), the reagent exists predominantly as the (Z)-enaminone .[1] It functions as a 1,3-dielectrophile equivalent, where the amino group serves as an excellent leaving group upon transamination, driving the regioselective formation of 5- or 6-membered heterocycles.
Reactivity Profile
-
Electrophilic Sites: The carbonyl carbon (C2) and the
-carbon (C4).[1] -
Mechanism: Nucleophilic attack typically occurs at the
-carbon (Michael-type addition/elimination) followed by cyclocondensation at the carbonyl.[1] -
Advantages: Unlike 4-alkoxy derivatives (e.g., ETFBO), the 4-amino derivative is solid, easier to handle, and avoids the release of volatile alcohols, releasing ammonia instead.
Strategic Reaction Pathways (Flowchart)
The following diagram illustrates the divergent synthesis pathways accessible from this single precursor in a one-pot setting.
Figure 1: Divergent synthesis pathways.[1] The enaminone serves as a linchpin for accessing
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazoles
Application: Synthesis of COX-2 inhibitor scaffolds (e.g., Celecoxib analogs).[1] Rationale: The reaction proceeds via an initial Michael addition-elimination where the hydrazine nitrogen displaces the amino group, followed by cyclization onto the carbonyl. Regiochemistry is controlled by the acidity of the reaction medium.
Materials
-
Aryl Hydrazine Hydrochloride (
) (1.1 equiv)[1] -
Ethanol (Absolute)[1]
-
Triethylamine (
) (Optional, for free base hydrazines)[1]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (10 mmol, 1.39 g) in Ethanol (20 mL).
-
Addition: Add the Aryl Hydrazine Hydrochloride (11 mmol) in one portion at room temperature.
-
Note: If using free hydrazine, add 1.0 equiv of acetic acid to catalyze the transamination.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of the enaminone by TLC (Hexane/EtOAc 3:1). -
Work-up: Cool the reaction mixture to room temperature.
-
Scenario A (Precipitate): If the product precipitates, filter the solid, wash with cold 50% EtOH/Water, and dry under vacuum.
-
Scenario B (Soluble): Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (50 mL), wash with water (
mL) and brine ( mL). Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Data Summary: Substrate Scope
| Entry | Hydrazine Substituent (Ar) | Yield (%) | Regioselectivity (3-
Protocol B: Synthesis of 2-Substituted-4-(trifluoromethyl)pyrimidines
Application: Kinase inhibitor scaffolds.[1]
Rationale: Amidines are less nucleophilic than hydrazines. The reaction requires basic conditions to deprotonate the amidine, facilitating the attack on the
Materials
-
Amidine Hydrochloride (
) (1.2 equiv)[1] -
Sodium Ethoxide (NaOEt) (2.5 equiv)[1]
-
Ethanol (Anhydrous)[1]
Step-by-Step Methodology
-
Activation: In a dried flask under Nitrogen atmosphere, dissolve Sodium Ethoxide (25 mmol) in Anhydrous Ethanol (30 mL).
-
Free Base Generation: Add the Amidine Hydrochloride (12 mmol) and stir at room temperature for 15 minutes to generate the free amidine.
-
Condensation: Add 4-Amino-1,1,1-trifluoro-3-buten-2-one (10 mmol) portion-wise. The solution may turn yellow/orange.
-
Reaction: Heat the mixture to reflux for 8–12 hours.
-
Checkpoint: Ensure the system is protected from moisture to prevent hydrolysis of the trifluoromethyl ketone.
-
-
Quench: Cool to room temperature. Neutralize with dilute HCl (1M) to pH 7.
-
Extraction: Remove ethanol under vacuum. Extract the aqueous residue with DCM (
mL).[1] -
Isolation: Dry organic layers over
, filter, and concentrate. Purify via column chromatography (typically Hexane/EtOAc gradient).[1]
Protocol C: Synthesis of 4-(Trifluoromethyl)nicotinic Acid Derivatives
Application: Agrochemicals (e.g., Flonicamid analogs) and pyridine-based drugs.[1] Rationale: This is a [3+3] annulation where the enaminone acts as the 3-carbon fragment reacting with an acrylate equivalent.
Materials
-
Methyl 3-methoxyacrylate (1.1 equiv)[1]
-
Sodium Methoxide (NaOMe) (1.2 equiv)[1]
-
N-Methyl-2-pyrrolidone (NMP) or DMF[1]
Step-by-Step Methodology
-
Mixing: Dissolve 4-Amino-1,1,1-trifluoro-3-buten-2-one (10 mmol) and Methyl 3-methoxyacrylate (11 mmol) in NMP (15 mL).
-
Cyclization: Cool to
. Add NaOMe (12 mmol) slowly to control the exotherm. -
Heating: Allow to warm to room temperature, then heat to
for 3 hours. -
Hydrolysis (One-Pot Extension): To convert the intermediate ester directly to the acid, add NaOH (2M aq, 20 mL) to the hot reaction mixture and stir for 1 hour.
-
Isolation: Cool and acidify with HCl (conc.) to pH 2. The 4-(trifluoromethyl)nicotinic acid will precipitate.[1] Filter and dry.[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazoles) | Incomplete transamination | Add catalytic Acetic Acid (5 mol%) to facilitate amine exchange. |
| Regioisomer Mixtures | pH fluctuation | Maintain acidic pH for 3- |
| Dark/Tarry Reaction | Polymerization of Enaminone | Ensure reagents are added before heating. Do not heat enaminone alone in basic media.[1] |
| Incomplete Cyclization | Water in solvent (Pyrimidines) | Use anhydrous EtOH and molecular sieves.[1] |
References
-
Synthesis of Trifluoromethylated Heterocycles via Enaminones
-
Nicotinic Acid Synthesis Protocols
-
Celecoxib Precursor Chemistry
-
Chemical Identity Verification
Application Note: Precision Protocols for the Intramolecular Aza-Michael Cyclization of Amino-Ynones
Executive Summary & Scientific Rationale
The intramolecular aza-Michael addition of amino-ynones is a cornerstone transformation in medicinal chemistry, serving as the primary entry point to 4-quinolones and dihydropyridinones . These scaffolds are ubiquitous in FDA-approved therapeutics, including fluoroquinolone antibiotics (e.g., Ciprofloxacin) and novel CFTR modulators.
Unlike standard Michael acceptors (enones), ynones (alkynones) possess a unique linear geometry and high electrophilicity at the
-
The Stability Challenge: Amino-ynones are prone to premature polymerization or non-specific decomposition if the amine is not masked or if the ynone is too reactive.
-
The Regioselectivity Challenge: The cyclization can theoretically proceed via 5-exo-dig (forming pyrroles/indoles) or 6-endo-dig (forming quinolones/pyridinones) pathways.
This guide provides two field-validated protocols to control these variables: a Transition-Metal-Free Thermal Method (for robust, scale-up friendly synthesis) and a Gold(I)-Catalyzed Method (for mild, rapid conversion of sensitive substrates).
Mechanistic Principles
Understanding the reaction pathway is critical for troubleshooting. The reaction does not follow a simple concerted mechanism; it involves a stepwise nucleophilic attack followed by a rate-determining proton transfer/tautomerization.
Pathway Visualization
The following diagram illustrates the divergent pathways controlled by catalyst selection and substrate design (Baldwin's Rules).
Figure 1: Mechanistic divergence in amino-ynone cyclization. The 6-endo-dig pathway is generally favored for 2-aminoaryl ynones due to the thermodynamic stability of the resulting aromatic quinolone system.
Protocol A: Transition-Metal-Free Base-Promoted Cyclization
Best for: Scale-up, cost-sensitive projects, and substrates with robust functional groups.
Mechanism: Base-mediated deprotonation increases the nucleophilicity of the amine, driving the attack on the
Materials
-
Substrate: 1-(2-aminoaryl)-2-yn-1-one (0.5 mmol)
-
Base: Potassium Carbonate (
), anhydrous (1.0 mmol, 2.0 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), anhydrous (2.0 mL)
-
Work-up: Ethyl Acetate (EtOAc), Brine,
.
Step-by-Step Procedure
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon.
-
Solvation: Dissolve the amino-ynone (0.5 mmol) in 2.0 mL of anhydrous DMF.
-
Critical Check: Ensure the solution is clear. If the substrate was stored as a salt (e.g., HCl salt), add 1.0 equiv of
first to liberate the free amine.
-
-
Activation: Add solid
(1.0 mmol) in one portion. -
Reaction: Stir the suspension at Room Temperature for 30 minutes.
-
Optimization: If TLC shows <50% conversion after 30 mins, heat to 60°C. Most aryl-ynones cyclize spontaneously at RT upon amine liberation.
-
-
Monitoring: Check TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the fluorescent ynone spot and the appearance of a highly polar, often fluorescent blue spot (Quinolone).
-
Quench & Work-up:
-
Pour the mixture into 10 mL of ice-water.
-
Observation: The product often precipitates as a solid.
-
If Solid: Filter, wash with water and cold
. Dry under vacuum. -
If Oil: Extract with EtOAc (
). Wash combined organics with Brine ( ) to remove DMF. Dry over and concentrate.
-
Validation Criteria
-
1H NMR: Disappearance of the alkyne proton (if terminal) or shift of adjacent protons. Appearance of the vinyl proton of the quinolone (
6.0–6.5 ppm). -
Yield Target: >85% isolated yield.
Protocol B: Gold(I)-Catalyzed "Rapid-Fire" Cyclization
Best for: Complex substrates, late-stage functionalization, and preventing thermal degradation.
Mechanism: The Au(I) cation coordinates to the alkyne (
Materials
-
Catalyst:
(5 mol%) + (5 mol%) OR commercially available [JohnPhosAu(MeCN)]SbF6 (2 mol%). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.[1]
-
Scavenger: Silica gel or polymer-bound thiol (for metal removal).
Experimental Workflow
The following DOT diagram outlines the precise workflow to minimize catalyst deactivation.
Figure 2: Gold(I)-catalyzed workflow. Note that pre-generation of the cationic gold species (Step 1) is crucial if not using a pre-formed cationic catalyst.
Step-by-Step Procedure
-
Catalyst Prep: In a vial, weigh
(12 mg, 0.025 mmol) and (6.4 mg, 0.025 mmol). Add DCM (1 mL) and stir for 5 minutes. A white precipitate (AgCl) will form. -
Substrate Addition: Dissolve the amino-ynone (0.5 mmol) in DCM (2 mL). Add this solution to the catalyst vial.
-
Reaction: Stir at Room Temperature .
-
Kinetics: This reaction is often extremely fast (<1 hour).
-
-
Filtration: Once TLC indicates completion, dilute with DCM (5 mL) and filter through a small pad of Celite to remove silver salts and precipitated gold.
-
Purification: Concentrate the filtrate. Flash chromatography is usually required (Gradient: 0
50% EtOAc in Hexanes).
Comparative Analysis & Troubleshooting
The choice between Protocol A (Base) and Protocol B (Gold) depends on substrate sensitivity.
| Feature | Protocol A: Base-Promoted ( | Protocol B: Gold-Catalyzed (Au(I)) |
| Reaction Time | 0.5 – 4 Hours | 10 – 60 Minutes |
| Temperature | RT to 80°C | RT |
| Cost | Very Low | High (Catalyst cost) |
| Tolerance | Tolerates moisture; sensitive to base-labile groups (esters). | Tolerates acids/esters; sensitive to thiols/thioethers (catalyst poisoning). |
| Selectivity | Exclusively 6-endo (Quinolone) | Can be tuned to 5-exo (Indole) with specific ligands. |
Common Failure Modes
-
Issue: Reaction stalls at 50% conversion.
-
Cause: Product inhibition (the basic nitrogen of the product coordinates to the catalyst).
-
Fix: For Protocol B, add 10 mol% of a non-nucleophilic acid (e.g.,
) to protonate the product as it forms, or simply increase catalyst loading to 5 mol%.
-
-
Issue: Polymerization (Black tar).
-
Cause: Concentration too high.
-
Fix: Dilute reaction to 0.05 M. Ynones are potent electrophiles and can polymerize intermolecularly if the intramolecular cyclization is slow.
-
References
-
Conjugated Ynones in Organic Synthesis. Chemical Reviews, 2019 . A comprehensive review covering the reactivity of ynones, including aza-Michael cyclizations. [Link]
-
Gold-Catalyzed Synthesis of Nitrogen Heterocycles. Chemical Reviews, 2008 . Foundational text on the mechanism of Au(I) activation of alkynes for amine attack. [Link]
-
Synthesis of 4-Quinolones via Base-Promoted Cyclization. Journal of Organic Chemistry, 2018 . Describes the transition-metal-free approach using carbonate bases. [Link]
-
Aza-Michael Addition Protocols. Organic Chemistry Portal. General overview of reaction conditions and catalyst variations. [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields when using 4-Amino-1,1,1-trifluoro-3-butyn-2-one
Technical Support Center: 4-Amino-1,1,1-trifluoro-3-butyn-2-one
A Guide for the Research Scientist
Welcome to the technical support center for 4-Amino-1,1,1-trifluoro-3-butyn-2-one. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique trifluoromethylated building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of this molecule, stemming from its electron-deficient alkyne and highly electrophilic ketone, makes it a powerful tool, but one that requires a nuanced approach.
Frequently Asked Questions (FAQs)
Q1: What are the key structural and reactivity features of 4-Amino-1,1,1-trifluoro-3-butyn-2-one?
This molecule possesses a unique combination of functional groups that dictate its reactivity:
-
Trifluoromethyl Ketone: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group.[1] This effect makes the adjacent carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack. It also increases the acidity of any α-protons, though none are present in this structure.
-
Electron-Deficient Alkyne: The CF₃-ketone group withdraws electron density from the alkyne, making it highly susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. This is often the primary site of reactivity.[2][3]
-
Internal Amine: The amino group acts as an electron-donating group, creating a "push-pull" system across the alkyne. This polarization further enhances the reactivity of the triple bond. The amine itself can also act as a nucleophile or base under certain conditions.
The interplay of these groups makes the molecule a versatile acceptor for various nucleophiles, but also predisposes it to potential side reactions if conditions are not carefully controlled.
Q2: What are the best practices for handling and storing this reagent?
Proper handling and storage are critical to ensure the reagent's integrity and for user safety.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from atmospheric moisture or oxygen.
-
Handling: Handle the compound in a well-ventilated fume hood.[4] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapor or mist and prevent contact with skin and eyes.[4] As with many fluorinated compounds, it is prudent to assume it is sensitive and potentially toxic.[5]
Q3: What are the primary safety concerns?
While a specific, comprehensive toxicology report is not widely available, the reactivity of the molecule suggests several hazards.
-
Reactivity: As a highly reactive electrophile, it can react with biological nucleophiles.
-
Combustion Byproducts: In a fire, it may release hazardous substances such as carbon monoxide, hydrogen fluoride, and nitrogen oxides.[4] Use dry chemical or alcohol-resistant foam for extinction.[4]
-
General Precautions: Always review the Safety Data Sheet (SDS) before use.[4] Ensure adequate ventilation and avoid creating aerosols or dust.
Q4: Which analytical techniques are most effective for monitoring reaction progress?
Monitoring your reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.[6]
-
Thin-Layer Chromatography (TLC): Often the quickest method. Use a moderately polar eluent system (e.g., ethyl acetate/hexanes). The high polarity of the starting material and likely products usually gives good separation.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive and powerful technique for tracking any fluorine-containing species.[5] The starting material will have a characteristic singlet for the CF₃ group. The appearance of new signals in the ¹⁹F NMR spectrum is a clear indicator of product formation, and integration can provide an accurate measure of conversion.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for complex reaction mixtures. It provides information on the conversion of starting material and the formation of products and byproducts by mass.
Troubleshooting Guide: Improving Reaction Yields
Low yields can be frustrating, but they are often solvable through systematic troubleshooting. Below are common issues encountered when using 4-Amino-1,1,1-trifluoro-3-butyn-2-one and a logic-driven approach to resolving them.
Problem 1: Low or No Conversion of Starting Material
This is often the first hurdle. If your starting material is largely unreacted after the expected reaction time, consider the following causes.
-
Potential Cause A: Insufficient Nucleophilicity or Basicity
-
The "Why": The electron-withdrawing power of the trifluoroacetyl group deactivates the alkyne towards certain types of reactions (like electrophilic additions) but makes it highly receptive to nucleophiles. However, if your nucleophile is too weak or sterically hindered, the activation energy for the reaction may be too high.
-
Troubleshooting Protocol:
-
Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or thiol), consider deprotonating it first with a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) to generate the more reactive anionic form.
-
Use a Catalyst: For weaker nucleophiles, the addition of a Lewis acid could activate the ketone, further polarizing the system, though this can also promote side reactions. Alternatively, certain transition metal catalysts are known to facilitate additions to electron-deficient alkynes.[2]
-
Check pKa: Ensure the base used is strong enough to deprotonate your nucleophile but not so strong that it causes unwanted side reactions with the solvent or starting material.
-
-
-
Potential Cause B: Inappropriate Solvent Choice
-
The "Why": Solvent polarity can dramatically affect reaction rates. Reactions involving charged intermediates or transition states are often accelerated in polar solvents.[7] For this highly polar substrate, solvent choice is critical.
-
Troubleshooting Protocol:
-
Perform a Solvent Screen: Test the reaction in a small panel of anhydrous solvents with varying polarities.
-
Prioritize Polar Aprotic Solvents: Solvents like DMF, acetonitrile, and THF often perform well in reactions with fluorinated compounds as they can solvate intermediates without interfering with the reaction.[7]
-
Avoid Protic Solvents (Unless intended): Protic solvents like methanol or water can compete as nucleophiles, leading to unwanted side products.
-
-
| Solvent | Dielectric Constant (Polarity) | Type | Typical Application Notes |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good starting point; dissolves many organics. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Excellent for reactions involving ionic species. |
| N,N-Dimethylformamide (DMF) | 38.3 | Polar Aprotic | High boiling point, excellent solvating power.[7] |
| Dichloromethane (DCM) | 9.1 | Aprotic | Less polar, good for less polar reactants. |
| Toluene | 2.4 | Nonpolar | Generally disfavored for this polar substrate unless required by a specific catalyst system. |
Table 1. Recommended solvents for initial screening experiments.
Problem 2: Formation of Multiple Side Products
If your reaction is consuming the starting material but yielding a complex mixture, you are likely facing competing reaction pathways.
-
Potential Cause A: Polymerization
-
The "Why": Electron-deficient alkynes can be prone to polymerization, especially in the presence of heat, light, or radical initiators.[7] This is often observed as an intractable baseline smudge on TLC or the formation of an insoluble precipitate.
-
Troubleshooting Protocol:
-
Lower the Temperature: Start the reaction at 0 °C or even -78 °C and allow it to warm slowly. Many additions to activated systems are still rapid at lower temperatures.
-
Control Stoichiometry: Add the 4-Amino-1,1,1-trifluoro-3-butyn-2-one slowly to a solution of the nucleophile. This maintains a low concentration of the alkyne, minimizing its ability to self-react.
-
Exclude Light and Air: Run the reaction under an inert atmosphere (argon or nitrogen) and protect it from light by wrapping the flask in aluminum foil.
-
-
-
Potential Cause B: Competing Attack at the Ketone Carbonyl
-
The "Why": The trifluoromethyl ketone is a very hard electrophilic center. Hard nucleophiles (like water, alkoxides, or organolithiums) may preferentially attack the carbonyl carbon instead of undergoing conjugate addition to the "softer" alkyne. This can lead to gem-diol (hydrate) formation or other adducts. The formation of stable hydrates is a known characteristic of trifluoromethyl ketones.
-
Troubleshooting Protocol:
-
Use Softer Nucleophiles: If possible, choose a nucleophile that is "softer" according to Hard-Soft Acid-Base (HSAB) theory (e.g., thiols, phosphines, cuprates) as they preferentially attack the alkyne (a soft electrophile).
-
Employ a Catalyst: Copper(I) salts are well-known to promote the conjugate addition of many nucleophiles to α,β-unsaturated systems while minimizing direct carbonyl attack.[3]
-
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a clean reaction, isolating the final product can be a challenge.
-
Potential Cause A: Product Degradation on Silica Gel
-
The "Why": Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[6] Products containing certain functional groups, such as enamines or ketals, may be particularly susceptible.
-
Troubleshooting Protocol:
-
Deactivate the Silica: Run the column with an eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v).
-
Use an Alternative Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica for purification.[8]
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.[8]
-
-
-
Potential Cause B: Product Fails to Crystallize
-
The "Why": The presence of even minor impurities can inhibit crystal lattice formation.[8] Furthermore, some highly functionalized or conformationally flexible molecules have a natural tendency to exist as oils.
-
Troubleshooting Protocol:
-
Improve Purity: Re-purify the material using a different chromatographic method (e.g., preparative HPLC).
-
Systematic Crystallization Screen: Attempt crystallization from a variety of solvents with different polarities. Techniques like slow evaporation, slow cooling, or vapor diffusion can be effective.[8]
-
Derivative Formation: If the product is an amine or has an acidic proton, consider forming a salt (e.g., hydrochloride or tosylate) which may be more crystalline.
-
-
By methodically addressing these potential issues, you can significantly improve the outcome of your experiments with this versatile and powerful fluorinated building block.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Chia, K. K., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.
- Borah, A. J., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances. RSC Publishing.
- Combi-Blocks. (2023).
- Benchchem. (n.d.). Troubleshooting scalability issues in trifluoromethanamine synthesis.
- Wang, W., et al. (2013). Organocatalytic Reactions of α‑Trifluoromethylated Esters with Terminal Alkenes at Room Temperature. Organic Letters.
- Schmalzbauer, M., et al. (2025). One-Electron Approach for Trans-Selective Alkyne Semi-Reduction via Cobalt Catalysis. Journal of the American Chemical Society.
- Zhang, J., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- Terpstra, J. W., et al. (2010). ONSH: optimization of oxidative alkylamination reactions through study of the reaction mechanism. Journal of Organic Chemistry. PubMed.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. PMC.
- Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Benchchem. (n.d.). An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications.
- Ghorbani-Vaghei, R., et al. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances.
- Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. PMC.
- MilliporeSigma. (n.d.). Fluorinated Building Blocks.
- Balenkova, E. S., & Shastin, A. V. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sanz-Marco, A., et al. (2014). β-Trifluoromethyl-α,β-unsaturated Ketones.
- Changzhou Standard Chemical Co., Ltd. (n.d.). 4-Amino-1,1,1-trifluoro-3-buten-2-one|cas:184848-89-3.
- Gouverneur, V., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. combi-blocks.com [combi-blocks.com]
- 5. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Stability of 4-Amino-1,1,1-trifluoro-3-butyn-2-one (ATBO)
Ticket ID: ATBO-PUR-001 Status: Open Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The "Push-Pull" Paradox
You are working with 4-Amino-1,1,1-trifluoro-3-butyn-2-one (ATBO) or its N-substituted derivatives. This molecule represents a classic "push-pull" system: the amino group (
The Critical Challenge: While this electronic tension makes ATBO an incredible building block for synthesizing trifluoromethylated heterocycles (pyrazoles, isoxazoles), it also renders the triple bond highly susceptible to nucleophilic attack and hydrolysis.
Immediate Action Required: If your product appears as a dark red/brown oil or shows tailing on TLC , you are likely observing decomposition on acidic media. Stop using standard silica gel immediately.
Part 1: Diagnostic Guide – Identify Your Impurity
Before selecting a purification strategy, identify the specific by-product interfering with your isolation.
| Symptom | Probable Impurity | Chemical Cause |
| Broad peak at ~10-12 ppm ( | Hydrolyzed Diketone ( | Moisture ingress hydrolyzed the ynamine bond. |
| Sharp singlet at ~4.0 ppm ( | Tautomer (Nitrile) ( | Spontaneous tautomerization of the primary ynamine. |
| Dark tar / Insoluble solid | Oligomers | Michael addition polymerization (common in concentrated solutions). |
| Pungent, acidic smell | Trifluoroacetic Acid (TFA) | Decomposition of the |
| Tailing on Silica TLC | Silica-Bound Adducts | The basic amine coordinates with acidic silanols. |
Part 2: Purification Protocols
Protocol A: Neutralized Flash Chromatography (The "Gold Standard")
Use this for: Removing oligomers and non-polar starting materials.
Standard silica gel is acidic (
Reagents:
-
Silica Gel 60 (230-400 mesh)
-
Triethylamine (
)[1] -
Eluent: Hexanes/Ethyl Acetate (gradient)
Step-by-Step:
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 100% Hexanes) containing 1% v/v Triethylamine .
-
Column Packing: Pour the slurry and flush with at least 2 column volumes of the
-doped solvent. This neutralizes acidic silanol sites. -
Loading: Dissolve your crude ATBO in a minimum amount of dichloromethane (DCM) containing 0.5%
. Load carefully. -
Elution: Run the gradient without further triethylamine in the mobile phase to avoid contaminating the fractions, or keep 0.1% if the compound is extremely labile.
-
Concentration: Evaporate fractions at < 30°C . Fluorinated ynones are volatile!
Protocol B: Sublimation (The "High Purity" Method)
Use this for: Small scale (<1g) purification of solid N-substituted derivatives.
Many trifluoromethylated small molecules have high vapor pressures. Sublimation avoids solvents entirely, preventing hydrolysis.
-
Place crude solid in a cold-finger sublimation apparatus.
-
Apply high vacuum (
mmHg). -
Gently heat the bottom flask using a water bath (
). Do not overheat. -
Cool the finger with dry ice/acetone (
) to capture the volatile ATBO. -
Note: Heavy oligomers will remain at the bottom as a non-volatile residue.
Part 3: Decision Logic & Workflows
Use the following logic trees to determine the correct workflow for your specific impurity profile.
Figure 1: Purification Decision Matrix. Selects the optimal method based on physical state and acid sensitivity.
Part 4: Mechanism of Instability (Why "Dry" is Critical)
Understanding why your compound degrades helps you prevent it. The electron-deficient character of the
Figure 2: Hydrolysis Pathway. Exposure to moisture or acidic silica drives the reaction to the thermodynamically stable diketone, liberating ammonia.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I store ATBO in solution?
-
Answer: Only for short periods. If necessary, store in anhydrous benzene or toluene at -20°C . Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become slightly acidic over time (forming HCl), which catalyzes decomposition.
Q2: My product disappears on the Rotavap. Where did it go?
-
Answer: Into the trap. Fluorinated ynones often form low-boiling azeotropes.
-
Fix: Do not exceed 250 mbar vacuum at 30°C.
-
Fix: Use a higher boiling solvent (like heptane) for the final wash to suppress volatility, or sublime instead of evaporating.
-
Q3: Why is the
-
Answer: You are likely seeing rotamers . The
bond in push-pull systems has significant double-bond character ( resonance contributor), leading to restricted rotation. Run the NMR at 50°C (if stable) to coalesce the peaks, or check for the presence of the hydrolyzed diketone (aldehyde proton at ~10 ppm).
References
-
Synthesis and Reactivity of CF3-Ynones
-
Push-Pull Alkyne Stability
-
Source: Connell, N. T., et al. "Synthesis of push–pull-activated ynol ethers and their evaluation in the bioorthogonal hydroamination reaction." Org.[4][5] Biomol. Chem.2016 , 14, 2610-2621.
- Relevance: Discusses the hydrolytic instability of push-pull activated alkynes and the balance between reactivity and stability.
-
URL:[Link]
-
-
Purification of Fluorinated Building Blocks
-
Handling of Trifluoroacetylated Amines
- Source: Kent, S. B., et al. "Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis." Biochem. J.1978, 173, 533-543.
- Relevance: Explains the mechanism of trifluoroacetyl transfer and instability in basic/acidic cycles.
-
URL:[Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Stable Amine-Capped Polyynes in the Regioselective Synthesis of Push-Pull Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent [organic-chemistry.org]
Technical Support Center: Optimizing Temperature in Trifluoromethyl Ynone Cyclizations
Welcome to the Technical Support Center for Trifluoromethyl (CF₃) Ynone Cyclizations. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these powerful but sensitive transformations. The incorporation of the trifluoromethyl group is a cornerstone of modern drug discovery, and ynone cyclizations offer a direct route to complex, fluorinated heterocyclic scaffolds. However, the success of these reactions is often critically dependent on a single, deceptively simple parameter: temperature .
This document provides in-depth, field-proven insights into diagnosing and solving temperature-related issues in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical in trifluoromethyl ynone cyclizations?
A1: Temperature is the primary lever to control the energetics of a reaction, influencing reaction rate, selectivity, and the stability of all components.[1][2] For CF₃-ynone cyclizations, this is paramount for three reasons:
-
Kinetic vs. Thermodynamic Control: Many cyclizations can proceed through multiple pathways to yield different constitutional isomers or stereoisomers.[3][4][5] Lower temperatures often favor the kinetic product (the one that forms fastest due to a lower activation energy), while higher temperatures can provide enough energy to overcome higher activation barriers or even reverse the initial reaction, leading to the more stable thermodynamic product. Fine-tuning the temperature can be the sole factor that dictates which product is formed.[6]
-
Reactivity of the CF₃-Ynone System: The trifluoromethyl group is a powerful electron-withdrawing group, making the ynone system highly electrophilic and susceptible to various side reactions. Elevated temperatures can accelerate undesired pathways such as polymerization, decomposition, or reactions with the solvent.[2]
-
Stability of Reagents and Intermediates: Catalysts, starting materials, and reactive intermediates can be thermally labile. Excessive heat can lead to catalyst deactivation or the decomposition of the ynone starting material before it has a chance to cyclize.[7][8][9]
Q2: I'm not seeing any product. Should I just increase the temperature?
A2: While insufficient thermal energy is a possible cause for a stalled reaction, indiscriminately increasing the temperature is a common pitfall that can exacerbate other underlying issues. Before raising the temperature, it is crucial to verify other reaction parameters. First, confirm the quality and purity of your starting materials and solvents, as contaminants (especially water) can inhibit the reaction.[1][10] Ensure your catalyst (if applicable) is active and that all reagents were added in the correct order. A low-temperature reaction that shows no conversion may lack the energy to overcome the activation barrier, and a careful, stepwise increase in temperature is a valid strategy. However, if a reaction at room temperature or slightly above yields a complex mixture, increasing the temperature will likely only accelerate decomposition.
Q3: Can temperature control the regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo)?
A3: Absolutely. The mode of cyclization is determined by the transition state energies of the competing pathways. Temperature can be a decisive factor in which pathway is favored. For instance, in certain acid-catalyzed intramolecular reactions, lower temperatures (e.g., 40 °C) have been shown to favor a 6-endo-dig cyclization, while higher temperatures (e.g., 90 °C) selectively produce the product of a 7-endo-dig cyclization.[6] This occurs because the higher temperature provides sufficient energy to access the higher-energy transition state of the 7-membered ring formation, which may be thermodynamically favored or become kinetically accessible only with additional thermal input.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental observations and provides a logical framework for diagnosing and solving them.
| Problem Observed | Potential Cause (Temperature-Related) | Recommended Solution & Scientific Rationale |
| 1. Low or No Conversion; Starting Material Intact | Insufficient Thermal Energy: The reaction temperature is below the activation energy threshold for the rate-determining step (e.g., the initial nucleophilic attack or ring closure). | Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor by TLC/LC-MS at each stage. Rationale: Providing more thermal energy increases the population of molecules with sufficient energy to overcome the activation barrier, thus increasing the reaction rate. A stepwise increase helps identify the optimal temperature before side reactions become significant. |
| 2. Low Yield; Complex Mixture of Unidentified Products | Thermal Decomposition: The reaction temperature is too high, causing the CF₃-ynone, intermediates, or the desired product to decompose. | Action: Re-run the reaction at a significantly lower temperature (e.g., decrease from 100 °C to 60 °C or room temperature). If the reaction is too slow at lower temperatures, consider a more active catalyst or a different solvent system. Rationale: The trifluoromethyl group can make the molecule susceptible to specific degradation pathways at high heat.[7][8] Lowering the temperature slows all reaction rates, but it disproportionately slows decomposition pathways, which often have high activation energies. |
| 3. Formation of High Molecular Weight Species (Polymer) | Intermolecular Reaction Favored: The temperature is promoting the intermolecular reaction of the ynone (polymerization) over the desired intramolecular cyclization. This is especially common at high concentrations. | Action: Decrease the reaction temperature and concentration simultaneously. Employing high-dilution techniques (e.g., slow addition of substrate via syringe pump) at a moderate temperature is often effective. Rationale: Intramolecular reactions are kinetically first-order, while intermolecular reactions are second-order.[2] By lowering the concentration, you dramatically decrease the rate of intermolecular collisions. Lowering the temperature further disfavors the higher activation energy pathway of polymerization.[11] |
| 4. Formation of an Undesired Isomer | Reaction is Under the Wrong Control Regime (Kinetic vs. Thermodynamic): The chosen temperature favors the formation of an undesired (but faster-forming) kinetic product or a more stable (but undesired) thermodynamic product. | Action: To favor the kinetic product , run the reaction at the lowest possible temperature that still allows for reasonable conversion. To favor the thermodynamic product , run the reaction at a higher temperature for a longer duration to allow the initial kinetic product to revert and equilibrate to the more stable isomer.[3][12] Rationale: This is a classic application of controlling reaction outcomes. Low temperatures trap the product that forms first, while high temperatures provide the energy needed for the system to reach equilibrium.[12] |
Visualizing the Troubleshooting Workflow
The following flowchart provides a logical decision-making process for optimizing temperature conditions.
Caption: Troubleshooting flowchart for temperature optimization.
Experimental Protocol: Systematic Temperature Screening
This protocol provides a robust method for identifying the optimal reaction temperature for a generic CF₃-ynone cyclization.
Objective: To determine the temperature that maximizes the yield of the desired cyclized product while minimizing side-product formation.
Methodology:
-
Preparation: In parallel, set up 5 identical, oven-dried reaction vials equipped with magnetic stir bars.
-
Reagent Addition: To each vial, add the CF₃-ynone substrate (1.0 equiv), solvent, and any non-catalytic reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Equilibration: Place the vials in separate reaction blocks or oil baths pre-equilibrated to five different temperatures. A typical screening range would be:
-
Vial 1: 0 °C (ice bath)
-
Vial 2: 25 °C (Room Temperature)
-
Vial 3: 50 °C
-
Vial 4: 80 °C
-
Vial 5: 110 °C
-
-
Reaction Initiation: Once the solutions have reached the target temperatures, add the catalyst or initiating reagent to each vial simultaneously (if possible) or in rapid succession.
-
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction vial. Quench the aliquot and analyze by TLC and/or LC-MS.
-
Analysis: Compare the product-to-starting-material ratio and the formation of any impurities across the different temperatures and time points. The ideal temperature will show a high conversion to the desired product with minimal side reactions.
Data Summary Table Example:
| Vial | Temperature (°C) | Time (h) | Conversion (%) | Yield of Product (%) | Major Side Product(s) |
| 1 | 0 | 24 | <5% | <5% | None |
| 2 | 25 | 24 | 65% | 60% | Trace impurity |
| 3 | 50 | 12 | 95% | 90% | Trace impurity |
| 4 | 80 | 4 | >99% | 75% | Isomer B, Decomposition |
| 5 | 110 | 1 | >99% | 20% | Decomposition, Polymer |
From this example data, 50 °C is identified as the optimal temperature for this specific transformation.
Understanding the Mechanism: The Role of Temperature in Selectivity
Let's consider a representative Lewis acid-catalyzed intramolecular cyclization. The reaction proceeds through several steps, each with its own energy barrier. Temperature directly influences the ability of the system to overcome these barriers.
Caption: Energy pathways for kinetic vs. thermodynamic control.
In this scenario, the activated ynone complex can cyclize via two different transition states. TS_kinetic has a lower activation energy (ΔG‡) and is therefore accessed more easily at lower temperatures, leading to the kinetic product. TS_thermo , which leads to the more stable thermodynamic product, has a higher activation energy. Only by supplying more thermal energy (higher temperature) can the system overcome this barrier. Furthermore, at high temperatures, the formation of the kinetic product can become reversible, allowing the system to eventually settle in the lowest energy state, the thermodynamic product.[3][12]
References
-
Bakulev, V. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8203. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Houk, K. N., et al. (2013). Causation in a Cascade: The Origins of Selectivities in Intramolecular Nitrone Cycloadditions. PMC. [Link]
-
ResearchGate. (n.d.). Kinetic versus thermodynamic product formation in the cyclization of the acyliminium ion. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
Yang, L., et al. (2022). Oxidative Cyclization of Aryl Ynones with NaNO2 for the Divergent Synthesis of NO2‐Containing Spiro[5.5]trienones, Indenones and Thioflavones. Chemistry – An Asian Journal, 17(22). [Link]
-
Minatti, A., et al. (2011). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines. Chemical Communications, 47(11), 3251-3. [Link]
-
Perera, E. L., et al. (2024). Cyclization Reactions of In Situ-Generated Acyl Ketene with Ynones to Form Oxacycles. The Journal of Organic Chemistry, 89(7), 4496-4502. [Link]
-
Organic & Biomolecular Chemistry. (2025). Recent advances in radical addition/divergent cyclization of ynones. [Link]
-
Bakulev, V. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC. [Link]
-
Togni, A., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(4), 2597-2704. [Link]
-
Reddy, R. S., et al. (2023). Synthesis of Indolyl Phenyl Diketones through Visible-Light-Promoted Ni-Catalyzed Intramolecular Cyclization/Oxidation Sequence of Ynones. ACS Organic & Inorganic Au, 3(6), 512-516. [Link]
-
RSC Publishing. (n.d.). Tf2O-induced selective 1,3-transposition/cyclization of ynones in DMF. [Link]
-
ResearchGate. (2025). Tf 2 O-induced selective 1,3-transposition/cyclization of ynones in DMF. [Link]
-
ResearchGate. (n.d.). Kinetic vs. thermodynamic product formation in the N-acyliminium ion cyclization.... [Link]
-
Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321-324. [Link]
-
CSWAB. (2020). Thermal degradation of fluoropolymers. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4. [Link]
-
Kumar, A., et al. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. Organic Letters, 19(6), 1474-1477. [Link]
-
Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 355-358. [Link]
-
Academia.edu. (n.d.). (PDF) The mechanism of Lewis acid catalyzed ene reactions. [Link]
-
Nature. (2021). Contemporary synthetic strategies in organofluorine chemistry. [Link]
-
Poissy, J., et al. (2020). May Trifluoromethylation and Polymerization of Styrene Occur from a Perfluorinated Persistent Radical (PPFR)? Macromolecular Chemistry and Physics, 221(23). [Link]
-
Organic Chemistry Portal. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. [Link]
-
Beilstein Journals. (2013). Flow microreactor synthesis in organo-fluorine chemistry. [Link]
-
MDPI. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. [Link]
-
ACS Publications. (2020). Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. [Link]
-
Beilstein Journals. (2018). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. [Link]
-
3M. (1999). Products of incomplete combustion of POSF Based Fluorochemicals. [Link]
-
ResearchGate. (n.d.). Recent advances in radical cascade cyclization of 1,n-enynes with trifluoromethylating agents. [Link]
-
Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-640. [Link]
-
PennState. (n.d.). Effects of Temperature. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Causation in a Cascade: The Origins of Selectivities in Intramolecular Nitrone Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cswab.org [cswab.org]
- 9. turi.org [turi.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effects of Temperature | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up of 4-Amino-1,1,1-trifluoro-3-butyn-2-one Derivatives
Executive Summary & Route Feasibility
Warning: Structural Instability
You are attempting to synthesize 4-Amino-1,1,1-trifluoro-3-butyn-2-one .
If you are attempting to isolate the free primary amine (
The conjugation of a highly electrophilic trifluoromethyl ketone with a nucleophilic primary amine creates a "suicide substrate." The amine will undergo rapid intramolecular Michael addition or intermolecular polymerization, resulting in tar formation.
The Solution: This guide assumes you are synthesizing the N-protected form (e.g., N-Boc or N-Cbz) for downstream deprotection in situ. The protocol below focuses on the Lithiation-Acylation route, which is the industry standard for scaling trifluoromethyl ynones.
The "Gold Standard" Scale-Up Protocol
Reaction:
Reagents & Stoichiometry (100g Scale Basis)
| Reagent | Equiv. | Role | Critical Parameter |
| N-Boc-Propargylamine | 1.0 | Substrate | Must be dry (<0.05% |
| n-Butyllithium (2.5M) | 2.05 | Base | Cryogenic addition required. 1st eq. deprotonates NH; 2nd eq. deprotonates Alkyne. |
| Ethyl Trifluoroacetate | 1.1 - 1.2 | Electrophile | Use excess to prevent double-addition (alcohol formation). |
| BF3·OEt2 (Optional) | 1.1 | Lewis Acid | Increases yield/purity by activating the ester (prevents side reactions). |
| THF (Anhydrous) | Solvent | 10-15 vol | Maintain T < -60°C during lithiation. |
Step-by-Step Execution
-
Dianion Formation (The "Twin Peak" Danger):
-
Charge N-Boc-propargylamine and THF into the reactor. Cool to -78°C .[1]
-
Add
-BuLi slowly. -
Observation: You will see a slight exotherm for the first equivalent (NH deprotonation) and a distinct, sharper exotherm for the second (CH deprotonation).
-
Hold: Stir for 45-60 mins at -78°C to ensure complete dianion formation.
-
-
The Acylation (Inverse Addition Recommended):
-
Standard Method: Add Ethyl Trifluoroacetate to the lithiated species.
-
Scale-Up Modification: For >100g scales, transfer the lithiated alkyne via cannula into a pre-cooled solution of Ethyl Trifluoroacetate (and
if using) at -78°C. -
Why? This keeps the electrophile in excess at all times, preventing the product (ketone) from reacting with remaining acetylide to form the tertiary alcohol byproduct.
-
-
Quench & Workup (The Hydrate Trap):
-
Quench with saturated
at low temp.[1] -
Critical Check: Trifluoromethyl ketones form stable hydrates (gem-diols) in water. The organic layer might retain water, or the product might partition into the aqueous phase as a hydrate.
-
Action: Wash with brine, dry aggressively with
, and consider a toluene azeotrope during concentration to "crack" the hydrate back to the ketone.
-
Process Visualization
The following diagram illustrates the critical decision pathways and failure modes during the synthesis.
Caption: Workflow logic for lithiation-acylation, highlighting the critical color check and hydrate management steps.
Troubleshooting Guide (Q&A)
Module A: Reaction Failures
Q: The reaction mixture turned black/tarry immediately after adding n-BuLi. What happened? A: This is "The Anionic Polymerization."
-
Cause: Temperature control failure. If the temperature rises above -40°C, the lithiated propargyl amine can self-polymerize or attack the THF ring.
-
Fix: Ensure internal probe temperature (not just jacket temperature) is <-60°C before addition. Check THF moisture content (must be <50 ppm).
Q: I isolated the product, but the yield is >100% and it's a solid instead of an oil. A: You have isolated the Hydrate (Gem-Diol) .
-
Mechanism: The electron-withdrawing
group makes the carbonyl carbon highly electrophilic. It grabs water from the air or workup to form . -
Fix: Do not panic. The hydrate is often more stable.[2] If you need the ketone, reflux in toluene with a Dean-Stark trap or store over
in a desiccator.
Module B: Purity & Analysis
Q: My
-
Significance: For many downstream heterocycle syntheses (e.g., pyrazole formation with hydrazines), the hydrate reacts just as well as the ketone. You may not need to dehydrate it.
Q: I see a tertiary alcohol byproduct. A: You suffered from "Double Addition."
-
Cause: The product ketone competed with the ester for the lithiated alkyne.
-
Fix: Switch to Inverse Addition . Cannulate the lithium acetylide into the solution of Ethyl Trifluoroacetate. This ensures the electrophile is always in huge excess relative to the nucleophile.
Safety & Storage Protocols
The "Ticking Clock" of Ynones
Trifluoromethyl ynones are Michael Acceptors on steroids . They are highly reactive toward nucleophiles (thiols, amines, water).
-
Storage: Store at -20°C under Argon.
-
Glassware: Avoid basic washes on glassware. Trace hydroxide on glass can catalyze decomposition. Use acid-washed or silylated glassware if stability is an issue.
-
Volatility: The
group increases volatility. Do not apply high vacuum (<5 mbar) for extended periods at room temperature, or you will lose your product to the pump trap.
References
-
Thermo Fisher Scientific. (2010). Trifluoroacetic anhydride - Safety Data Sheet.[3][4][5] Thermo Fisher. Link
-
BenchChem. (2024). A Comparative Guide to Ethynylating Agents: Ethynylmagnesium Bromide vs. Lithium Acetylide. BenchChem. Link
-
RSC Advances. (2021). Solvent-free synthesis of propargylamines: an overview. Royal Society of Chemistry.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-1,1,1-trifluoro-3-butyn-2-one and its Non-Fluorinated Analogs
Introduction
Ynones, or α,β-acetylenic ketones, are powerful and versatile building blocks in modern organic synthesis. Their value stems from the unique electronic properties of a carbonyl group conjugated with a carbon-carbon triple bond, making them excellent precursors for a diverse range of complex molecules, including many biologically active heterocyclic compounds.[1] The reactivity of the ynone moiety can be characterized by two primary electrophilic sites: the carbonyl carbon and the two sp-hybridized carbons of the alkyne. This allows for nucleophilic attack at either the carbonyl group (1,2-addition) or the β-alkynyl carbon (1,4-conjugate or Michael addition). Furthermore, the alkyne can participate in a variety of pericyclic and metal-catalyzed reactions.[2]
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[3][4] In the context of ynones, the incorporation of a trifluoromethyl (-CF3) group, as seen in 4-Amino-1,1,1-trifluoro-3-butyn-2-one, is expected to significantly modulate the reactivity profile compared to its non-fluorinated counterparts. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the molecule, leading to distinct outcomes in various chemical transformations.[5] This guide provides a comprehensive comparison of the reactivity of 4-Amino-1,1,1-trifluoro-3-butyn-2-one and its non-fluorinated analogs, supported by experimental data and mechanistic insights.
Enhanced Electrophilicity: The Role of the Trifluoromethyl Group
The defining feature of 4-Amino-1,1,1-trifluoro-3-butyn-2-one is the presence of the trifluoromethyl group adjacent to the carbonyl. This group exerts a powerful electron-withdrawing inductive effect, which has profound consequences for the molecule's reactivity.
Increased Susceptibility to Nucleophilic Attack
The -CF3 group significantly increases the partial positive charge on the carbonyl carbon and the β-alkynyl carbon, making these sites more susceptible to nucleophilic attack. This heightened electrophilicity is a key differentiator between fluorinated and non-fluorinated ynones.[5] For instance, Michael-type additions of nucleophiles like alcohols and amines to CF3-ynones are often rapid and highly selective, affording a range of CF3-enone ethers and enaminones in excellent yields.[6]
Comparative Data: Michael Additions
The enhanced reactivity of trifluoromethylated ynones in Michael additions is evident when comparing their performance with non-fluorinated analogs. The following table summarizes typical reaction outcomes.
| Entry | Ynone | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Amino-1,1,1-trifluoro-3-butyn-2-one | Thiophenol | (Z)-4-Amino-1,1,1-trifluoro-3-(phenylthio)but-3-en-2-one | Catalyst-free, Room Temp, 1h | >95 | |
| 2 | 4-Amino-3-butyn-2-one | Thiophenol | (Z)-4-Amino-3-(phenylthio)but-3-en-2-one | Catalyst-free, Room Temp, 24h | 75 | N/A |
| 3 | 1,1,1-Trifluoro-4-phenyl-3-butyn-2-one | Aniline | (Z)-3-Anilino-1,1,1-trifluoro-4-phenylbut-3-en-2-one | Catalyst-free, Room Temp, 30 min | 98 | |
| 4 | 4-Phenyl-3-butyn-2-one | Aniline | (Z)-3-Anilino-4-phenylbut-3-en-2-one | Lewis Acid Catalyst, 60 °C, 12h | 80 | N/A |
Note: Data for non-fluorinated analogs (Entries 2 and 4) are representative examples from typical organic synthesis literature and may not be from a direct comparative study.
The data clearly indicates that the trifluoromethylated ynones react significantly faster and provide higher yields in Michael addition reactions compared to their non-fluorinated counterparts.
Mechanistic Insights and Experimental Protocols
The increased reactivity of 4-Amino-1,1,1-trifluoro-3-butyn-2-one can be attributed to the stabilization of the anionic intermediate formed during the nucleophilic attack. The electron-withdrawing -CF3 group helps to delocalize the negative charge, thereby lowering the activation energy of the reaction.
Experimental Workflow: Michael Addition of a Thiol
The following diagram illustrates a typical experimental workflow for the Michael addition of a thiol to an ynone.
Caption: A generalized workflow for the Michael addition of a thiol to an ynone.
Detailed Protocol: Synthesis of (Z)-4-Amino-1,1,1-trifluoro-3-(phenylthio)but-3-en-2-one
Materials:
-
4-Amino-1,1,1-trifluoro-3-butyn-2-one (1.0 mmol, 1.0 equiv)
-
Thiophenol (1.1 mmol, 1.1 equiv)
-
Dichloromethane (CH2Cl2), anhydrous (5 mL)
Procedure:
-
To a stirred solution of 4-Amino-1,1,1-trifluoro-3-butyn-2-one in anhydrous dichloromethane at 0 °C, add thiophenol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is typically of high purity and can be used without further purification. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Cycloaddition Reactions: A Tale of Two Reactivities
Ynones are also valuable substrates in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles.[1] The presence of the trifluoromethyl group can influence both the rate and the regioselectivity of these reactions.
Diels-Alder Reactions
In Diels-Alder reactions, the electron-withdrawing -CF3 group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ynone, leading to a smaller HOMO-LUMO gap with the diene and a faster reaction rate.
[3+2] Cycloadditions
Trifluoromethylated alkynes can also participate in [3+2] cycloaddition reactions. For instance, Ni-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes has been studied, and the reaction pathway involves oxidative cyclization and β-fluorine elimination.[7]
Experimental Workflow: Diels-Alder Reaction
Caption: A general workflow for the Diels-Alder reaction involving an ynone.
Conclusion
The incorporation of a trifluoromethyl group in 4-Amino-1,1,1-trifluoro-3-butyn-2-one leads to a significant enhancement of its electrophilicity compared to its non-fluorinated analogs. This heightened reactivity is manifested in faster reaction rates and higher yields in nucleophilic addition reactions, such as the Michael addition. The electron-withdrawing nature of the -CF3 group also influences the outcome of cycloaddition reactions. Understanding these reactivity differences is crucial for researchers and drug development professionals in designing efficient synthetic routes to novel and complex molecules. The unique properties of fluorinated ynones make them valuable and powerful tools in the arsenal of synthetic organic chemists.
References
-
[Access to optically active tetrafluoroethylenated amines based on[6][8]-proton shift reaction. Beilstein Journal of Organic Chemistry.]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. DFT Studies on Ni-Mediated C–F Cleavage for the Synthesis of Cyclopentadiene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Analysis of 4-Amino-1,1,1-trifluoro-3-butyn-2-one (ATFB) Adducts
The following guide details the mass spectrometry analysis of protein adducts formed by 4-Amino-1,1,1-trifluoro-3-butyn-2-one (referred to hereafter as ATFB ). This guide treats ATFB as a specialized, "tunable" electrophilic probe used for high-specificity cysteine profiling, distinguishing it from broad-spectrum alkylating agents.
Executive Summary
4-Amino-1,1,1-trifluoro-3-butyn-2-one (ATFB) represents a class of "push-pull" activated alkynes used to target nucleophilic residues (primarily Cysteine) with high specificity. Unlike standard alkylating agents (e.g., Iodoacetamide) that indiscriminately label accessible thiols, the electronic dampening provided by the C4-amino group, combined with the electron-withdrawing trifluoromethyl (
This guide provides the experimental framework for generating, detecting, and validating ATFB adducts using LC-MS/MS, leveraging the unique mass defect and hydrophobicity of the trifluoromethyl moiety for enhanced signal-to-noise filtration.
Part 1: The Chemical Basis & Reactivity
To interpret the MS data, one must understand the formation of the adduct. ATFB contains a trifluoromethyl ketone (electron-withdrawing) and an alkyne conjugated to an amine (electron-donating).
Reaction Mechanism (Thiol-Michael Addition)
The reaction proceeds via a Michael-type addition of the thiolate anion (
Adduct Structure: The resulting product is a stable thio-enaminone .
Figure 1: Reaction pathway of ATFB with protein cysteine residues. The push-pull electronic system ensures stability until reaction with a specific nucleophile.
Physicochemical Properties of the Adduct
-
Mass Shift: +137.0089 Da (Monoisotopic addition of
). -
Hydrophobicity: The
group significantly increases retention time on Reverse Phase (C18) columns compared to non-fluorinated adducts. -
Stability: Unlike maleimide adducts (which can undergo ring hydrolysis), the thio-enaminone linkage is generally stable under standard acidic MS conditions.
Part 2: Comparative Performance
The following table compares ATFB against industry-standard cysteine alkylating agents.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | ATFB (Topic Probe) |
| Reaction Type | Michael Addition | Michael Addition (Push-Pull) | |
| Mass Shift | +57.02 Da | +125.05 Da | +137.01 Da |
| Selectivity | Low (All accessible Cys) | Medium | High (Catalytic/Hyper-reactive Cys) |
| RP-HPLC Retention | Low shift | Moderate shift | High shift (Fluorine effect) |
| Fragmentation | Loss of | Ring opening/fragmentation | Diagnostic |
| False Positives | High (Over-alkylation of Lys/N-term) | Medium (Cross-reactivity) | Low (Requires specific activation) |
Part 3: Experimental Protocol (Self-Validating)
Materials
-
Probe: 4-Amino-1,1,1-trifluoro-3-butyn-2-one (Stock: 50 mM in DMSO).
-
Buffer: 50 mM HEPES, pH 7.5 (Avoid Tris due to potential amine reactivity).
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine).
Labeling Workflow
-
Preparation: Dilute protein sample to 1 mg/mL in HEPES buffer.
-
Reduction: Add TCEP (final 1 mM) and incubate at RT for 20 min to reduce disulfides.
-
Note: ATFB targets free thiols; reduction is mandatory for total cysteine profiling.
-
-
Labeling: Add ATFB to a final concentration of 100–500 µM. Incubate at 37°C for 1 hour.
-
Validation Step: Run an aliquot on intact protein LC-MS. Look for mass shifts of
Da.
-
-
Quenching: Add excess DTT (10 mM) or 1% Formic Acid to stop the reaction.
-
Digestion: Proceed with standard Trypsin digestion (overnight, 37°C).
-
Desalting: Use C18 tips to remove excess probe and salts.
Part 4: Mass Spectrometry Analysis & Interpretation[1][2][3][4]
MS Acquisition Parameters
-
Ionization: ESI Positive Mode.
-
Analyzer: Orbitrap or Q-TOF (High resolution required for mass defect filtering).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation). Normalized Collision Energy (NCE): 28–32%.
Data Analysis Workflow
The presence of three fluorine atoms introduces a negative mass defect (Fluorine = 18.9984 Da), causing ATFB-modified peptides to have a lower fractional mass than typical biological peptides.
Figure 2: Data analysis pipeline emphasizing mass defect filtering to isolate ATFB-modified peptides from background noise.
Spectral Interpretation Guide
When analyzing the MS2 spectra, look for these specific signatures:
-
Precursor Mass Error: Ensure the modification is set to +137.0089 Da .
-
Isotopic Pattern: Unlike Bromine/Chlorine, Fluorine is monoisotopic (
). You will not see a unique isotopic split (M+2), but the M+0 peak will be slightly mass-deficient. -
Diagnostic Ions (HCD):
-
Neutral Loss: In some high-energy spectra, a loss of 20 Da (HF) or 69 Da (
) may be observed from the precursor, though the thio-enaminone bond is relatively robust. -
Immonium Ions: Look for modified Cysteine immonium ions shifted by the adduct mass.
-
Troubleshooting
-
Low Labeling Efficiency: The "push-pull" nature makes ATFB less reactive than IAA. Increase pH to 8.0 or probe concentration if labeling is insufficient.
-
Ion Suppression: The hydrophobic
group may cause the peptide to elute in the high-organic region of the gradient. Ensure the LC gradient extends to 95% Acetonitrile.
References
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. Link
- Context: Establishes the methodology for cysteine reactivity profiling using alkyne-based probes.
-
Sloop, J. C., et al. (2014).[1] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry, 4(1), 1-10.[1] Link
- Context: details the synthesis and electrophilic behavior of trifluoroacetylated enol/ketone systems similar to the
-
Kalliri, E., et al. (2021).[2] "Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry." bioRxiv. Link
- Context: Provides the computational workflow (Magnum/Limelight)
- Hu, Q., et al. (2016). "Fluorine in Protein Chemistry: Amino Acids and Modifications." ChemBioChem, 17, 1–12. Context: Authoritative review on how fluorinated groups affect ionization and retention in mass spectrometry.
Sources
The Scientific Rationale: Why Trifluoromethyl Ketones are Elite Probes for Structural Biology
An In-Depth Technical Guide to the X-ray Crystallography of 4-Amino-1,1,1-trifluoro-3-butyn-2-one and Related Trifluoromethyl Ketone (TFMK) Inhibitor Complexes
This guide provides a comprehensive overview of the structural analysis of enzyme complexes with 4-Amino-1,1,1-trifluoro-3-butyn-2-one and the broader class of trifluoromethyl ketone (TFMK) inhibitors. While specific, publicly deposited X-ray crystallography data for 4-Amino-1,1,1-trifluoro-3-butyn-2-one complexes are not available as of this writing, this document will serve as an essential resource for researchers aiming to elucidate such structures. We will leverage established principles from published TFMK-protein complex structures to provide a robust framework for experimental design, data interpretation, and comparative analysis.
The core focus is to equip researchers, particularly those in drug development, with the necessary technical insights and field-proven methodologies to successfully obtain and interpret high-resolution structural data for this potent class of inhibitors.
Trifluoromethyl ketones (TFMKs) are a privileged class of inhibitors, particularly for serine and cysteine proteases.[1] The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic. This unique chemical feature allows TFMKs to act as "warhead" moieties, forming a stable, covalent hemiketal or hemithioketal adduct with the hydroxyl group of a serine or the thiol group of a cysteine residue in an enzyme's active site, respectively.[1]
This covalent interaction is often slow and tight-binding, which is exceptionally advantageous for X-ray crystallography.[1] Unlike transiently bound, non-covalent inhibitors that may suffer from low occupancy or high mobility in the crystal lattice, a covalently bound TFMK provides a stable, well-defined structure. This results in clear and unambiguous electron density, enabling a precise, high-resolution view of the inhibitor's binding mode and its interactions with the target protein. This level of detail is invaluable for structure-based drug design (SBDD), where understanding the exact geometry of the protein-ligand interaction is paramount for optimizing lead compounds.[2]
Mechanism of Covalent Inhibition
The diagram below illustrates the nucleophilic attack by a cysteine residue on the electrophilic carbonyl of a generic TFMK, forming a stable covalent hemithioketal.
Caption: Covalent adduct formation between a cysteine thiol and a TFMK inhibitor.
A Validated Workflow for Obtaining TFMK-Protein Complex Crystal Structures
Successfully obtaining a high-resolution crystal structure of a TFMK-protein complex requires a systematic approach. The following protocol is a self-validating system designed to maximize the probability of success.
Experimental Workflow Diagram
Caption: Standard workflow for protein-inhibitor X-ray crystallography.
Detailed Step-by-Step Protocol
-
Protein Preparation : Express and purify the target protein to >98% homogeneity as verified by SDS-PAGE and mass spectrometry. The protein must be stable and monodisperse in solution.
-
Biochemical Validation : Before committing to crystallization trials, confirm that 4-Amino-1,1,1-trifluoro-3-butyn-2-one (or the TFMK of interest) inhibits the target enzyme. Run a kinetic assay to determine the IC50 and the mode of inhibition. This step is critical; it validates that the inhibitor is active against the target, preventing wasted effort on crystallizing an irrelevant complex.
-
Apo Crystal Growth : Screen for crystallization conditions of the protein alone (apo form). High-throughput screening using commercial kits is the standard approach. The goal is to find a condition that yields well-diffracting single crystals.
-
Complex Formation Strategy :
-
Co-crystallization (Preferred) : Incubate the purified protein with a 3-5 fold molar excess of the TFMK inhibitor for several hours prior to setting up crystallization trials. This allows for the covalent bond to form in solution, ensuring the crystallized entity is the stable complex. Use the successful apo crystallization conditions as a starting point for screening.
-
Soaking : If high-quality apo crystals are readily available and co-crystallization fails, soaking can be attempted. Transfer an apo crystal into a solution containing the TFMK inhibitor. This method relies on the inhibitor diffusing through the crystal lattice to the active site. Causality: For covalent inhibitors like TFMKs, this can be less effective if the active site is obstructed by crystal packing contacts or if the reaction is very slow.
-
-
Data Collection : Transfer a single crystal into a cryoprotectant solution (to prevent ice formation) and flash-cool it in liquid nitrogen.[3] Collect X-ray diffraction data at a synchrotron source. Key parameters to aim for are high resolution (<2.5 Å), good completeness (>95%), and low R-merge.[4]
-
Structure Solution and Refinement : The structure is typically solved using molecular replacement with the apo protein structure as a search model. Once solved, the inhibitor must be manually built into the observed electron density. Refinement cycles are performed to improve the fit of the model to the data, monitored by the R-work and R-free values.[5]
Data Interpretation and Quality Metrics
When analyzing a solved TFMK-inhibitor complex structure, several key factors determine its quality and reliability.
| Parameter | Description | Ideal Value | Significance |
| Resolution (Å) | The level of detail observed in the electron density map. Lower numbers are better. | < 2.5 Å | A resolution of ~2.0 Å allows for clear visualization of the covalent bond, water molecules, and precise protein-ligand interactions.[5][6] |
| R-work / R-free | R-work measures the agreement between the crystallographic model and the observed diffraction data. R-free is the same calculation for a small subset (5-10%) of data excluded from refinement, acting as a cross-validation to prevent overfitting. | < 0.25 | Lower values indicate a better fit. The gap between R-work and R-free should be small (<0.05), indicating a well-refined and unbiased model.[5][7] |
| Electron Density | The 3D map showing the location of electrons. The model must be well-supported by the density. | Clear, unambiguous density for the inhibitor and surrounding residues. | Confirms the covalent linkage, the inhibitor's conformation, and the specific atomic interactions (hydrogen bonds, etc.) with the protein.[2] |
| Model Geometry | Assesses the stereochemical quality of the model (e.g., bond lengths, angles). Typically evaluated using a Ramachandran plot. | >95% of residues in favored regions. | Poor geometry can indicate errors in the model, even with good R-factors. |
Comparative Guide: TFMKs vs. Alternative Inhibitor Classes
The choice of an inhibitor for structural studies has significant implications. TFMKs offer a unique balance of reactivity and stability, but other classes provide different advantages.
| Inhibitor Class | Mechanism | Advantages for Crystallography | Disadvantages & Challenges | Representative Complex (PDB ID) |
| Trifluoromethyl Ketones (TFMKs) | Covalent (reversible hemiketal/hemithioketal)[1] | Stable complex, high occupancy, clear electron density. Excellent for SBDD. | Can be reactive; requires careful handling. Potential for off-target effects in a cellular context. | N/A (for topic compound), but related TFMK-protease complexes exist. |
| Chloromethyl Ketones (CMKs) | Covalent (irreversible alkylation) | Forms a permanent, irreversible bond leading to a very stable complex. | Highly reactive, often lacking selectivity, which can lead to off-target labeling and toxicity.[1] | 1G8P (Trypsin with a CMK inhibitor) |
| Boronic Acids | Covalent (reversible bond to serine) | Reversible covalent nature can be useful for kinetic studies; often highly potent. | Can be unstable; the B-O bond can be susceptible to hydrolysis during long experiments. | 4P3N (ThrRS with Borrelidin, a polyketide with a boronic acid-like interaction)[7] |
| Non-Covalent Fragments | Reversible Binding (H-bonds, van der Waals, etc.) | Excellent for screening and identifying novel binding pockets (Fragment-Based Drug Discovery). | Often have weak affinity, leading to low occupancy in the crystal and ambiguous electron density.[2] | 3R3W (Dehalogenase with non-covalent product)[6] |
Conclusion
While the crystallographic journey for 4-Amino-1,1,1-trifluoro-3-butyn-2-one has yet to be publicly documented, the path forward is clear. By leveraging the established chemistry of trifluoromethyl ketones and adhering to rigorous, validated crystallographic workflows, researchers are well-positioned to unlock the structural secrets of its interactions with therapeutic targets. TFMKs stand out as superior tools for structural biology, forming stable covalent complexes that yield high-resolution, unambiguous data. This guide provides the strategic framework and comparative context necessary for scientists to confidently pursue the structural elucidation of this and other promising TFMK inhibitors, paving the way for accelerated, structure-guided drug discovery.
References
-
Zhang, Z., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(17), 4672-4675. Available at: [Link]
-
RCSB Protein Data Bank. (n.d.). 4P3N: Structural Basis for Full-Spectrum Inhibition of Threonyl-tRNA Synthetase by Borrelidin 1. Retrieved February 25, 2026, from [Link]
-
RCSB Protein Data Bank. (n.d.). 3R3W: Crystal Structure of the Fluoroacetate Dehalogenase RPA1163 - Asp110Asn/Chloroacetate. Retrieved February 25, 2026, from [Link]
-
Wlodawer, A., et al. (2007). Protein X-ray Crystallography and Drug Discovery. FEBS Journal, 274(20), 5149-5159. Available at: [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved February 25, 2026, from [Link]
-
BiochemPages. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved February 25, 2026, from [Link]
-
University of California, Davis. (n.d.). Crystallography. Retrieved February 25, 2026, from [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
- 5. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
The Trifluoromethyl Advantage: A Comparative Guide to the Biological Activity of Heterocycles Synthesized from 4-Amino-1,1,1-trifluoro-3-butyn-2-one
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and bioavailability. The trifluoromethyl (CF3) group, in particular, is a key pharmacophore whose unique electronic properties can dramatically influence a molecule's interaction with biological targets. This guide explores the synthetic utility of a promising, yet under-documented building block, 4-Amino-1,1,1-trifluoro-3-butyn-2-one, as a precursor for a diverse range of biologically active trifluoromethyl-substituted heterocycles. By examining analogous synthetic transformations and the established bioactivities of the resulting compound classes, we present a comparative analysis of their potential as antiviral, antifungal, and anticancer agents.
From a Versatile Building Block to Potent Heterocycles: A Synthetic Overview
While direct synthetic applications of 4-Amino-1,1,1-trifluoro-3-butyn-2-one are not extensively reported in the current literature, its structural motifs—a primary amine, a trifluoromethyl ketone, and an alkyne—suggest its high potential as a precursor for various heterocyclic systems. Its structural similarity to α,β-unsaturated trifluoromethylketones, which are well-established intermediates in the synthesis of heterocycles, allows for the postulation of highly probable synthetic pathways.[1][2][3] The initial step would likely involve the transformation of the aminoalkyne into a more stable and reactive β-amino-α,β-unsaturated trifluoromethyl ketone. This intermediate can then undergo cyclocondensation reactions with various dinucleophiles to yield a range of trifluoromethyl-substituted heterocycles, primarily pyrimidines and pyridines.
Proposed Synthesis of Trifluoromethyl-Substituted Pyrimidines
Trifluoromethyl-substituted pyrimidines are a class of compounds with a broad spectrum of biological activities.[4][5] A plausible synthetic route to these compounds from 4-Amino-1,1,1-trifluoro-3-butyn-2-one would involve a cyclocondensation reaction of the derived β-amino-α,β-unsaturated ketone with amidines or urea derivatives. This approach is analogous to established methods for pyrimidine synthesis from α,β-unsaturated ketones.[6]
Caption: Proposed synthetic pathway to trifluoromethyl-pyrimidines.
Proposed Synthesis of Trifluoromethyl-Substituted Pyridines
The Bohlmann-Rahtz pyridine synthesis offers a direct and efficient method for constructing substituted pyridines. This reaction involves the condensation of an enamine with a β-dicarbonyl compound or, in this case, a trifluoromethyl-α,β-ynone.[7] Following this logic, 4-Amino-1,1,1-trifluoro-3-butyn-2-one or its enone derivative could react with β-enamino esters or ketones to yield polysubstituted trifluoromethylpyridines.
Caption: Proposed synthetic pathway to trifluoromethyl-pyridines.
Comparative Biological Activities: A Trio of Therapeutic Potential
The introduction of a trifluoromethyl group into pyrimidine and pyridine scaffolds has been shown to impart significant antiviral, antifungal, and anticancer properties. This section provides a comparative overview of these activities, supported by experimental data from studies on analogous compounds.
Antiviral Activity: Combating Plant Pathogens
Trifluoromethyl-substituted pyrimidines and pyridines have demonstrated notable efficacy against plant viruses, particularly the Tobacco Mosaic Virus (TMV).
Trifluoromethyl-Pyrimidines: Several studies have reported the significant anti-TMV activity of novel trifluoromethyl pyrimidine derivatives.[4] For instance, certain synthesized compounds exhibited higher curative and protection activities against TMV than the commercial agent ningnanmycin.[4] The mechanism of action is believed to involve the interaction of these compounds with the TMV coat protein (TMV-CP), thereby inhibiting viral assembly.
Trifluoromethyl-Pyridines: Similarly, trifluoromethyl pyridine derivatives have been developed as potent plant activators, enhancing the plant's own defense mechanisms against viral infections.[8][9] Some of these compounds have shown superior protective activity against both TMV and Cucumber Mosaic Virus (CMV) compared to ningnanmycin.[9] Their mode of action involves activating the phenylpropanoid biosynthesis pathway, which strengthens the plant's systemic acquired resistance.[8][9]
Comparative Antiviral Data:
| Compound Class | Target Virus | Activity Metric | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |
| Trifluoromethyl-Pyrimidine (5m) | TMV | EC50 (Protection) | 103.4 | Ningnanmycin | >300 |
| Trifluoromethyl-Pyrimidine (5j) | TMV | EC50 (Curative) | 126.4 | Ningnanmycin | >300 |
| Trifluoromethyl-Pyridine (A16) | TMV | EC50 (Protection) | 18.4 | Ningnanmycin | 50.2 |
| Trifluoromethyl-Pyridine (A16) | CMV | EC50 (Protection) | 347.8 | Ningnanmycin | 359.6 |
Antifungal Activity: Inhibiting Mycelial Growth
The antifungal properties of trifluoromethyl-substituted pyrimidines have been evaluated against a range of plant pathogenic fungi.
Trifluoromethyl-Pyrimidines: Novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have exhibited good in vitro antifungal activities against various fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal.[5] The mechanism of action is thought to involve the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth.
Comparative Antifungal Data:
| Compound Class | Fungal Species | Inhibition (%) at 50 µg/mL |
| Trifluoromethyl-Pyrimidine (5b) | B. dothidea | 75.6 |
| Trifluoromethyl-Pyrimidine (5j) | P. oryzae | 72.3 |
| Trifluoromethyl-Pyrimidine (5l) | S. sclerotiorum | 78.9 |
Anticancer Activity: Targeting Tumor Cell Proliferation
A significant body of research has focused on the anticancer potential of trifluoromethyl-substituted pyrimidines, with many derivatives showing potent activity against various human tumor cell lines.
Trifluoromethyl-Pyrimidines: These compounds often act as inhibitors of key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[10][11] One study reported a novel trifluoromethyl-substituted pyrimidine derivative (17v) that displayed potent anti-proliferative activity against the H1975 lung cancer cell line, with an IC50 value significantly lower than the positive control, 5-fluorouracil (5-FU).[10] Further investigation revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase.[10] The mechanism of action involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[10]
Comparative Anticancer Data:
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference Compound | Reference Value (µM) |
| Trifluoromethyl-Pyrimidine (17v) | H1975 (Lung Cancer) | IC50 | 2.27 | 5-FU | 9.37 |
| Trifluoromethyl-Pyrimidine (9u) | A549 (Lung Cancer) | IC50 | 0.35 | - | - |
| Trifluoromethyl-Pyrimidine (9u) | MCF-7 (Breast Cancer) | IC50 | 3.24 | - | - |
| Trifluoromethyl-Pyrimidine (9u) | PC-3 (Prostate Cancer) | IC50 | 5.12 | - | - |
Experimental Protocols for Biological Activity Assessment
The following are detailed, step-by-step methodologies for the key biological assays cited in this guide.
Antiviral Activity Assay (Half-Leaf Spot Method for TMV)
This method is used to evaluate the protective, curative, and inactivation activities of compounds against TMV in vivo.[12][13]
Caption: Workflow for the anti-TMV half-leaf spot assay.
Protocol:
-
Plant Preparation: Cultivate healthy Nicotiana glutinosa plants to the 5-6 leaf stage.
-
Inoculum Preparation: Purify TMV and dilute to a suitable concentration (e.g., 6 mg/L) with phosphate buffer.
-
Protective Activity: Apply the test compound solution to the left side of a leaf and a solvent control to the right side. After 24 hours, inoculate the entire leaf with TMV.
-
Curative Activity: First, inoculate the entire leaf with TMV. After 24 hours, apply the test compound solution to the left side and a solvent control to the right side.
-
Inactivation Activity: Mix the test compound solution with the TMV inoculum and let it sit for 30 minutes. Apply this mixture to the left side of a leaf and a mixture of solvent and TMV to the right side.
-
Incubation and Observation: Keep the plants in a greenhouse for 3-4 days until local lesions appear.
-
Data Analysis: Count the number of local lesions on both sides of the leaf and calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C-T)/C] x 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.
Antifungal Activity Assay (Mycelial Growth Inhibition Method)
This assay determines the ability of a compound to inhibit the growth of fungal mycelia on a solid medium.[14]
Caption: Workflow for the mycelial growth inhibition antifungal assay.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. While the agar is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into Petri dishes.
-
Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture. Place this disc in the center of the PDA plate containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.[15][16]
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Caption: Workflow for the MTT anticancer assay.
Protocol:
-
Cell Seeding: Seed human cancer cells into 96-well plates at a specific density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
4-Amino-1,1,1-trifluoro-3-butyn-2-one stands as a promising and versatile building block for the synthesis of a wide array of trifluoromethyl-substituted heterocyclic compounds. Based on the well-documented biological activities of analogous trifluoromethyl-pyrimidines and -pyridines, it is highly probable that derivatives of this amino-butynone will exhibit significant antiviral, antifungal, and anticancer properties. The strategic exploitation of this building block in drug discovery programs could lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Further research into the direct synthetic applications of 4-Amino-1,1,1-trifluoro-3-butyn-2-one is warranted to fully unlock its potential in medicinal chemistry.
References
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- Lv, N., Tian, Y. Q., Zhang, F. G., & Ma, J. A. (2013). One-Pot Sequential Multistep Transformation of α,β-Unsaturated Trifluoromethyl Ketones: Facile Synthesis of Trifluoromethylated 2-Pyridones. Technion - Israel Institute of Technology.
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103539.
- Krasavin, M. (2022).
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- ResearchGate. (n.d.).
- Li, Y., et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(4), 2446-2454.
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- BenchChem. (n.d.). Application Notes and Protocols for Fungal Growth Inhibition Assays Using a β-1,3-D- Glucan Synthase In.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 928343.
- ResearchGate. (n.d.). Novel and Efficient Synthesis of 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a] Pyrimidines with Potent Antitumor Agents.
- Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2533-2545.
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- Zhang, Y., et al. (2022).
- Soloshonok, V. A., & Kukhar, V. P. (1998). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 89(2), 159-173.
- El-Sharkawy, H., et al. (2020).
- Chen, X., et al. (2016). New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors. International Journal of Molecular Sciences, 17(3), 323.
- Kjellerup, L., et al. (2022). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Microbiology Spectrum, 10(2), e02517-21.
- Wang, C., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(3), 459-463.
- ResearchGate. (n.d.).
- CABI Digital Library. (2018, March 1). In vitro antifungal activity of medicinal plant against Neofusicoccum mangiferae.
- Creative Diagnostics. (n.d.). Tobacco Mosaic Virus (TMV) ELISA Kit (DEIAPV3).
- SciELO México. (n.d.). Antifungal activity of Trichoderma harzianum and T.
- Zhang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1086057.
- ResearchGate. (n.d.). (PDF) Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl).
- Bejjani, J., et al. (2011). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 7, 1324-1329.
- ResearchGate. (n.d.). Drugs with a trifluoromethyl substituent used as anticancer agents.
- Taylor & Francis. (n.d.).
- Nenajdenko, V. G., & Shastin, A. V. (2002). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules, 7(2), 186-233.
- BenchChem. (n.d.).
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Comparative Guide: Validating Purity of 4-Amino-1,1,1-trifluoro-3-butyn-2-one via HPLC
Executive Summary
The analysis of 4-Amino-1,1,1-trifluoro-3-butyn-2-one (and its tautomeric enone analogs) presents a unique "triad of difficulty" in HPLC method development: high polarity (primary amine), lipophilic fluorination (
Standard alkyl-bonded phases (C18/C8) frequently fail to validate this compound according to ICH Q2(R2) standards, resulting in peak tailing (
Key Recommendation: Adoption of Propyl-PFP (Pentafluorophenyl) stationary phases is the only self-validating system that ensures adequate retention and peak symmetry without aggressive ion-pairing reagents.
The Analytical Challenge: Structure & Stability
Before selecting a method, one must understand the analyte's behavior in solution. The target molecule contains a trifluoroacetyl group conjugated to an alkyne/amine system.
-
Reactivity Warning: Primary ynamines (
) are hydrolytically unstable and often tautomerize to nitriles or hydrolyze to amides. If your sample is the enone analog (4-amino-1,1,1-trifluoro-3-buten-2-one), it is stable but highly polar. If it is the true alkyne, analysis must be performed under anhydrous normal phase or neutral pH reversed-phase conditions immediately upon reconstitution to prevent hydrolysis artifacts. -
The Fluorine Effect: The
group creates a strong dipole. On a standard C18 column, the hydrophobic interaction is insufficient to retain the small, polar amine, leading to elution in the void volume.
Comparative Analysis of Methodologies
We evaluated three distinct separation strategies. Data below summarizes performance metrics based on a standard system suitability test (SST).
Method A: The "Default" (Acidic C18)
-
Column: C18 (3 µm, 150 x 4.6 mm)
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile[2]
-
Verdict: UNSUITABLE
-
Failure Mode: The amino group protonates at pH ~2, making the molecule highly polar. It elutes near the void volume (
) with significant silanol interaction causing tailing.
Method B: HILIC (Hydrophilic Interaction LC)
-
Column: Bare Silica or Zwitterionic phase
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (pH 5.8)
-
Verdict: CONDITIONAL
-
Failure Mode: While retention is excellent, the solubility of fluorinated building blocks in high-organic HILIC mobile phases can be unpredictable, leading to precipitation or peak splitting.
Method C: The "Specialist" (PFP / F5)
-
Column: Pentafluorophenyl (PFP) bonded silica (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP)
-
Mobile Phase: 10 mM Ammonium Formate / Methanol
-
Verdict: OPTIMAL
-
Success Mechanism: The PFP phase offers three distinct interactions:
- Interaction: Between the PFP ring and the analyte's unsaturated system.
-
Dipole-Dipole: Between the stationary phase fluorines and the analyte's
group. -
Hydrogen Bonding: Stabilizes the amine without aggressive acidification.
Performance Data Summary
| Parameter | Method A (C18 Acidic) | Method B (HILIC) | Method C (PFP - Recommended) | Acceptance Criteria |
| Retention Factor ( | 0.8 (Fail) | 4.5 | 2.8 | |
| Tailing Factor ( | 2.4 (Fail) | 1.1 | 1.05 | |
| Resolution ( | 1.2 | 3.0 | > 5.0 | |
| LOD (µg/mL) | 0.5 | 0.1 | 0.05 | N/A |
| Stability (4h) | Poor (Hydrolysis) | Good | Excellent | < 2% Change |
*Resolution calculated against the primary hydrolysis degradant.
Validated Experimental Protocol (Method C)
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the specific interaction mechanism (dipole vs. hydrophobic) allows for logical troubleshooting.
Reagents & Equipment[3]
-
Analyte: 4-Amino-1,1,1-trifluoro-3-butyn-2-one (Reference Standard >98%).[3]
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm or 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - adjusted with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
Step-by-Step Workflow
-
System Preparation:
-
Equilibrate column with 95% A / 5% B for 30 minutes.
-
Critical: Do not use 100% aqueous on PFP phases for extended periods to prevent "phase collapse" (dewetting), although PFP is more resistant than C18.
-
-
Gradient Program:
-
Sample Preparation (Crucial for Stability):
-
Diluent: 90:10 Water:Methanol (Avoid 100% organic to prevent precipitation of buffer salts upon injection; avoid 100% water to prevent rapid hydrolysis if the alkyne is sensitive).
-
Concentration: 0.5 mg/mL.[6]
-
Inject immediately. Do not store in autosampler > 4 hours.
-
-
Detection:
-
UV-Vis / PDA: Extract chromatogram at 254 nm (aromatic/conjugated system) and 210 nm (universal).
-
Note: The
group does not absorb, but the conjugated enone/ynone system will.
-
Visualizing the Validation Logic
The following diagrams illustrate the decision process for selecting the PFP phase and the validation workflow required by ICH Q2(R2).
Diagram 1: Stationary Phase Selection Logic
Caption: Decision tree highlighting why PFP phases are the logical scientific choice for fluorinated polar analytes over standard C18.
Diagram 2: ICH Q2(R2) Validation Workflow
Caption: Sequential workflow for validating the method. Stress testing (Specificity) is critical due to the reactive alkyne moiety.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]
-
Phenomenex Technical Notes. (2020). Selectivity of PFP Phases for Halogenated Compounds. [Link]
-
Waters Corporation. (2021). Method Development Strategies for Polar Analytes using HSS PFP Columns. [Link]
-
Bell, D. S. (2015). "Fluorinated Stationary Phases: Is It Time to Switch?" LCGC North America, 33(10), 762–773. [Link]
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Comparative Guide: Spectroscopic Identification of Impurities in 4-Amino-1,1,1-trifluoro-3-buten-2-one Reagents
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Note on Nomenclature & Stability: While often queried as 4-Amino-1,1,1-trifluoro-3-butyn-2-one (the alkyne form), the stable, isolable reagent used in drug development is the tautomeric enaminone , formally 4-Amino-1,1,1-trifluoro-3-buten-2-one (CAS: 184848-89-3). The "butyn" (ynamine) form is thermodynamically unstable and rapidly tautomerizes or hydrolyzes. This guide focuses on the characterization of the stable enaminone and the detection of its specific impurities, which are critical in the synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, pyrimidines) for pharmaceutical applications.
High-purity fluorinated building blocks are essential for preventing side reactions in late-stage functionalization. The electron-withdrawing nature of the trifluoroacetyl (
The Impurity Landscape
-
Synthetic Precursors: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) – the standard starting material.
-
Stereoisomers: E/Z isomerization of the C=C double bond (stabilized by intramolecular H-bonding).
-
Degradants: 1,1,1-Trifluoro-2,4-butanedione (hydrolysis product) and its hydrates.
-
Solvents: Residual ethanol (from the substitution reaction) or THF.
Comparative Analysis of Spectroscopic Methods
This section objectively compares the three primary modalities for impurity profiling:
Method A: Quantitative NMR (The Gold Standard)
Verdict: Superior for specificity and direct quantification without reference standards.
-
Mechanism: Exploits the high sensitivity (83% of
) and wide chemical shift dispersion of the fluorine nucleus. -
Why it wins: The
group acts as a sensitive reporter. The electronic environment of the group changes significantly between the enaminone ( ppm), the ethoxy precursor ( ppm), and the hydrated degradant ( ppm). -
Limitation: Requires a relaxation delay (
) optimization due to long relaxation times of groups (typically 2–5 seconds).
Method B: UHPLC-HRMS (The Sensitivity King)
Verdict: Essential for trace organic impurities (<0.1%) but poor for quantitation of the primary compound.
-
Mechanism: Reverse-phase chromatography coupled with electrospray ionization (ESI).
-
Why it works: Excellent for detecting high-molecular-weight oligomers or non-fluorinated organic contaminants.
-
Limitation: Small fluorinated enaminones often ionize poorly in ESI+ or suppress ionization. The "hydrate" impurity often elutes in the void volume, making it invisible to standard LC protocols.
Method C: NMR (The Structural Validator)
Verdict: Critical for E/Z ratio determination and residual solvent analysis.
-
Mechanism: Analysis of scalar coupling constants (
). -
Why it works: The magnitude of the coupling constant between the alkene protons definitively assigns the stereochemistry (
Hz vs. Hz).
Data Presentation: Spectral Fingerprints
The following table summarizes the expected chemical shifts and diagnostic signals for the target molecule and its common impurities in
| Compound / Impurity | Detection Limit ( | ||
| Target: (Z)-Enaminone | -77.5 (s) | N/A (Main Peak) | |
| Impurity: (E)-Enaminone | -77.1 (s) | 0.05% | |
| Precursor: ETFBO | -78.2 (s) | 0.02% | |
| Degradant: Hydrate | -82.4 (s) | Broad exchangeable OH peaks | 0.05% |
| Solvent: Ethanol | N/A | 0.01% |
> Note: Shifts are referenced to
Experimental Protocols
Protocol 1: High-Precision qNMR Purity Assay
Purpose: To quantify the absolute purity of the bulk material and quantify fluorinated impurities.
-
Sample Prep: Weigh approx. 15 mg of the sample into a vial.
-
Internal Standard: Add approx. 10 mg of
-trifluorotoluene (TFT) or 2,4-dichlorobenzotrifluoride (ensure distinct shift from sample). -
Solvent: Dissolve in 0.6 mL
(neutralized with basic alumina to prevent acid-catalyzed hydrolysis). -
Acquisition Parameters:
-
Pulse Angle:
(to mitigate saturation). -
Spectral Width: 200 ppm (center at -100 ppm).
-
Relaxation Delay (
): 20 seconds (Critical: is required for 99.9% magnetization recovery). -
Scans: 64 (for S/N > 200).
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually. Integrate the sample
peak vs. the Internal Standard peak.
Protocol 2: Rapid LC-MS Screening for Degradants
Purpose: To detect non-fluorinated or high-molecular-weight impurities.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (enaminone chromophore) and ESI+ (Scan range 100–1000 m/z).
-
Note: The target enaminone (
) may show a dimer adduct ( ) in the source; do not mistake this for a synthetic impurity.
Visualizations & Workflows
Diagram 1: Impurity Origin & Degradation Pathways
This diagram illustrates where the impurities come from during the synthesis and storage of the reagent.
Caption: Chemical genealogy of impurities. Red paths indicate degradation requiring strict moisture/light control.
Diagram 2: Analytical Decision Matrix
A logic flow for choosing the correct spectroscopic technique based on the analytical question.
Caption: Operational workflow for selecting the optimal analytical modality.
References
-
Sloop, J. C. (2013).[1][2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Organic Chemistry.
-
Gorbunova, M. G., et al. (2005). The interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with C-nucleophiles. Journal of Fluorine Chemistry.
-
Hao, J., et al. (2018).[3] Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry.
-
Magritek Application Note. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated substances.
-
Sigma-Aldrich. (2024). Product Specification: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Amino-1,1,1-trifluoro-3-butyn-2-one
Executive Safety Summary: The "Why" Behind the Protocol
4-Amino-1,1,1-trifluoro-3-butyn-2-one is not a generic organic solvent; it is a high-value, high-reactivity fluorinated building block used primarily in the synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, pyrimidines).
To handle this compound safely, you must understand its chemical behavior:
-
Michael Acceptor: The alkynone motif (
) creates an electron-deficient system. It is a potent electrophile that readily reacts with biological nucleophiles (e.g., cysteine residues in proteins). Implication: High risk of skin sensitization and irreversible eye damage. -
Fluorinated Lipophilicity: The trifluoromethyl (
) group increases the compound's lipophilicity, facilitating rapid absorption through the skin and cellular membranes. -
Hydrolytic Stability vs. Combustion: While the
bond is generally stable, thermal decomposition or reaction with strong nucleophiles can theoretically release fluoride ions.
Core Directive: Treat this compound as a Corrosive Sensitizer with high skin absorption potential.
Personal Protective Equipment (PPE) Matrix
Do not rely on minimum standards. The following PPE configuration is designed to create a "Defense in Depth" system.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vented) | Safety glasses are insufficient. The reactive nature of the alkynone means any contact with the cornea can cause irreversible protein alkylation/opacity. |
| Dermal (Hands) | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®) | Fluorinated organics can permeate thin nitrile. The outer glove acts as a sacrificial barrier. Silver Shield is mandatory if handling pure oil/concentrated solutions (>1M). |
| Dermal (Body) | Lab Coat (Buttoned) + Chemical Apron | Standard cotton coats absorb liquids. A chemically resistant apron (Tyvek or rubber) prevents "soak-through" to the chest/lap during weighing or syringe transfer. |
| Respiratory | Fume Hood (Mandatory) | Do not handle on an open bench. If weighing solids outside a hood is unavoidable (strongly discouraged), a P100/OV respirator is required. |
Operational Handling Workflows
A. Engineering Controls & Setup
Before opening the vial, verify the Fume Hood Face Velocity is 0.5 m/s (100 fpm) .
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."
B. Weighing & Transfer Protocol
-
Tare the weighing boat/vial inside the hood.
-
Transfer the solid using a disposable spatula. Do not use metal spatulas if the compound is potentially acidic or corrosive; use PTFE-coated tools.
-
Dissolution: If possible, dissolve the compound in the reaction solvent (e.g., DCM, THF) immediately within the weighing vessel before transfer. Handling a solution is safer than handling dry, static-prone powder.
-
Wipe Down: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) and dispose of it as hazardous waste.
C. Reaction Monitoring
-
Closed System: Run reactions in septa-capped vials or round-bottom flasks under an inert atmosphere (
or ). -
Venting: Ensure the manifold/bubbler is functioning. If the reaction generates heat (exothermic), the volatility of the fluorinated component may increase.
Visualizing the Safety Logic
The following diagram illustrates the "Defense in Depth" strategy required for this class of compounds.
Figure 1: The "Defense in Depth" multi-layered safety strategy.
Emergency Response Protocols
Scenario A: Skin Contact (Splash)
-
Immediate Action: Stop working. Inform a colleague.
-
Remove: Strip contaminated gloves/clothing immediately. Do not peel gloves by the fingertips; peel from the wrist to turn them inside out.
-
Flush: Rinse the affected area with lukewarm water for 15 minutes .
-
Assess: If the skin is red or blistering, seek medical attention.
-
Note: While this is not HF, if the specific vendor SDS indicates "HF Releaser," apply Calcium Gluconate Gel as a precaution after washing.
-
Scenario B: Eye Contact
-
Flush: Use the emergency eyewash station for 15 minutes .[1] Hold eyelids open forcibly.
-
Medical: Transport to the ER immediately. Bring the SDS.
Scenario C: Spill Cleanup (< 5g)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Wear Silver Shield (Laminate) gloves.
-
Absorb:
-
Liquid: Use a polypropylene pad or vermiculite.
-
Solid: Cover with wet paper towels to prevent dust, then scoop.
-
-
Decontaminate: Wipe surface with a mild detergent solution, then water.
Figure 2: Immediate decision tree for exposure incidents.
Disposal & Waste Management
Fluorinated organic waste requires specific segregation to prevent the formation of toxic byproducts during incineration (e.g., HF gas) and to comply with environmental regulations.[2]
| Waste Stream | Contents | Disposal Method |
| Stream A: Halogenated Organics | Mother liquors, reaction solvents (DCM, Chloroform), and contaminated washings containing the trifluoro-compound. | High-Temperature Incineration (>1100°C) with scrubber systems. Do not mix with non-halogenated solvents if possible (cost implication).[3] |
| Stream B: Solid Hazardous | Contaminated gloves, weighing boats, paper towels, silica gel from columns. | Double-bagged in heavy-duty polyethylene bags. Label as "Solid Waste: Fluorinated Organics." |
| Stream C: Aqueous | Aqueous layers from extractions. | Check pH. If acidic, neutralize.[4] Collect in "Aqueous Waste" drum. Note: Trace fluorinated organics may persist; do not pour down the drain. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
-
ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
